molecular formula C8H8N4O B1384258 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol CAS No. 92352-27-7

4-(5-amino-1H-1,2,4-triazol-3-yl)phenol

Número de catálogo: B1384258
Número CAS: 92352-27-7
Peso molecular: 176.18 g/mol
Clave InChI: NBQBFWFMBWJWFX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(5-amino-1H-1,2,4-triazol-3-yl)phenol is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(3-amino-1H-1,2,4-triazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-8-10-7(11-12-8)5-1-3-6(13)4-2-5/h1-4,13H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQBFWFMBWJWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279075
Record name 4-(5-Amino-1H-1,2,4-triazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92352-27-7
Record name 4-(5-Amino-1H-1,2,4-triazol-3-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92352-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Amino-1H-1,2,4-triazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential applications of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore present in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities.[1][2] This guide is intended to be a valuable resource for scientists engaged in the exploration and utilization of novel triazole derivatives.

Molecular Structure and Physicochemical Properties

4-(5-amino-1H-1,2,4-triazol-3-yl)phenol is a small molecule featuring a central 1,2,4-triazole ring substituted with a 4-hydroxyphenyl group at the 3-position and an amino group at the 5-position. The presence of both acidic (phenolic hydroxyl) and basic (amino and triazole nitrogens) functional groups suggests that the compound's solubility and pharmacokinetic properties will be pH-dependent.

Below is a visualization of the molecular structure:

Synthesis_Pathway cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Dithiocarbazinate Salt Formation cluster_2 Step 3: Triazole Ring Cyclization cluster_3 Step 4: Amination (Proposed) A 4-Hydroxybenzoic Acid B 4-Hydroxybenzohydrazide A->B Hydrazine Hydrate, Reflux C Potassium 4-hydroxybenzoyl dithiocarbazinate B->C CS₂, KOH, Ethanol D 4-(5-thiol-1H-1,2,4-triazol-3-yl)phenol C->D Hydrazine Hydrate, Reflux E 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol D->E Oxidative Amination or Displacement

Caption: Proposed synthesis pathway for 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on the synthesis of structurally similar compounds. [1][3][4][5][6] Step 1: Synthesis of 4-Hydroxybenzohydrazide

  • To a solution of 4-hydroxybenzoic acid (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting solid is filtered, washed with cold ethanol, and dried to yield 4-hydroxybenzohydrazide.

Step 2: Synthesis of Potassium 4-hydroxybenzoyl dithiocarbazinate

  • Dissolve 4-hydroxybenzohydrazide (1 equivalent) in a solution of potassium hydroxide (1.1 equivalents) in absolute ethanol.

  • Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with constant stirring.

  • Continue stirring at room temperature for 12-16 hours.

  • The precipitated potassium dithiocarbazinate salt is filtered, washed with cold ether, and dried under vacuum.

Step 3: Synthesis of 4-(5-thiol-1H-1,2,4-triazol-3-yl)phenol

  • A suspension of potassium 4-hydroxybenzoyl dithiocarbazinate (1 equivalent) in water is treated with hydrazine hydrate (2 equivalents).

  • The mixture is refluxed for 3-5 hours, during which the evolution of hydrogen sulfide may be observed.

  • After cooling, the reaction mixture is diluted with cold water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the product.

  • The solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the triazole-thiol intermediate.

Step 4: Synthesis of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol

  • Method A: Oxidative Amination: The triazole-thiol intermediate can be subjected to oxidative amination using an ammonia source in the presence of an oxidizing agent.

  • Method B: Raney Nickel Desulfurization and Amination: Alternatively, desulfurization with Raney Nickel followed by a nucleophilic substitution with an amino group source could be explored.

Characterization

The structural elucidation of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol would be achieved through a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Multiplets in the aromatic region (approx. δ 6.8-7.8 ppm) corresponding to the 4-hydroxyphenyl protons. - A broad singlet for the phenolic -OH proton (can be exchanged with D₂O). - A broad singlet for the -NH₂ protons (can be exchanged with D₂O). - A broad singlet for the triazole N-H proton (can be exchanged with D₂O). [6][7]
¹³C NMR - Resonances for the aromatic carbons of the 4-hydroxyphenyl ring. - Signals for the two distinct carbons of the 1,2,4-triazole ring (approx. δ 150-170 ppm). [3][7]
FT-IR (cm⁻¹) - Broad O-H stretching band (approx. 3200-3600 cm⁻¹). - N-H stretching vibrations for the amino group (approx. 3300-3500 cm⁻¹). - Aromatic C-H stretching (approx. 3000-3100 cm⁻¹). - C=N and N-N stretching vibrations of the triazole ring (approx. 1500-1650 cm⁻¹). [2][3]
Mass Spec. - A prominent molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight. [8]

Potential Applications and Biological Significance

The 1,2,4-triazole nucleus is a key structural motif in a wide array of biologically active compounds. Derivatives of this heterocycle have demonstrated significant potential in various therapeutic areas.

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the potent antimicrobial and antifungal properties of 1,2,4-triazole derivatives. [1][3]The presence of the amino and hydroxyl groups in the target molecule may enhance its interaction with microbial targets, making it a candidate for further investigation as an antimicrobial agent.

Anticancer and Antiproliferative Potential

The 1,2,4-triazole scaffold has been explored for the development of novel anticancer agents. Some derivatives have been shown to inhibit cancer cell proliferation through various mechanisms. [9]Further screening of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol against various cancer cell lines could reveal its potential in this area.

Other Potential Biological Activities

Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been investigated for their antianxiety and antidepressant activities. [4]The structural similarity of the target compound suggests that it may also exhibit central nervous system activities.

Safety and Handling

As with any chemical compound, 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol should be handled with appropriate safety precautions in a laboratory setting. According to its safety data sheet, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-(5-amino-1H-1,2,4-triazol-3-yl)phenol represents a promising scaffold for the development of novel therapeutic agents, given the well-documented biological activities of the 1,2,4-triazole core. This technical guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted characterization data. Further experimental validation of the proposed synthesis and comprehensive biological screening are warranted to fully elucidate the therapeutic potential of this compound.

References

  • Selvaraj, S., et al. (2011).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. BenchChem.
  • Jubie, S., et al. (2011). Synthesis and biological evaluation of some schiff bases of [4-(amino)-5-phenyl-4H-1, 2,4-triazole-3-thiol]. PubMed, 21454157.
  • Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H--[3][10][11]triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 253-265.

  • Pop, R., et al. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. MDPI.
  • Al-Obaydi, M. J. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
  • PubChem. 4-(5-amino-1h-1,2,4-triazol-3-yl)phenol. PubChem.
  • Sigma-Aldrich. 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol. Sigma-Aldrich.
  • Semantic Scholar. Synthesis and evaluation of 4-amino-5-phenyl-4H--[3][10][11]triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar.

  • Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo.
  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • MDPI. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. MDPI.
  • RSC Publishing. 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. RSC Publishing.
  • MDPI. (2024). Preparation of 4-Amino-3-hydrazino-1,2,4-triazol-5-thiol-Modified Graphene Oxide and Its Greatly Enhanced Selective Adsorption of Gallium in Aqueous Solution. MDPI.
  • Khatir, Z. Z., et al. (2024). 4-(3-((Pyridin-4-ylmethyl)amino)-t[3][10][11]riazolo[4,3-b]t[3][10][11]riazin-6- yl)phenol: an improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator. CentAUR.

  • Growing Science. (2012). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Growing Science.

Sources

Synthesis of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Significance

The 3,5-disubstituted 1H-1,2,4-triazole scaffold is a privileged pharmacophore in modern drug discovery, offering unique hydrogen-bonding capabilities, metabolic stability, and amphoteric properties[1]. Specifically, 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol combines a phenolic hydroxyl group (a strong hydrogen-bond donor/acceptor) with a 5-amino-triazole ring. This creates a highly versatile building block frequently utilized in the development of kinase inhibitors, antifungal agents, and advanced metal-organic frameworks (MOFs).

As a Senior Application Scientist, I approach the synthesis of this molecule not just as a sequence of steps, but as a dynamic system of thermodynamic and kinetic controls. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for synthesizing this compound.

Mechanistic Pathways & Causality

The most direct, atom-economical route to 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol involves the condensation of 4-hydroxybenzoic acid with an aminoguanidine salt[2]. Understanding the causality behind each reagent choice is critical for troubleshooting and scaling the reaction.

The Causality of the Reaction
  • Activation & Nucleophilic Attack: Carboxylic acids are generally poor electrophiles. The addition of a strong mineral acid (e.g., HCl) protonates the carbonyl oxygen of 4-hydroxybenzoic acid, significantly increasing its electrophilicity. Aminoguanidine bicarbonate is selected as the nucleophile source because it is a stable, non-hygroscopic solid. Upon acid addition, it liberates CO2​ and H2​O , yielding the highly reactive aminoguanidine hydrochloride in situ[2]. The terminal hydrazine nitrogen of aminoguanidine—being the most nucleophilic—attacks the activated carbonyl.

  • Intermediate Formation: This condensation yields an acylaminoguanidine (guanyl hydrazide) intermediate. This step is reversible and heavily dependent on the acid-base equilibrium of the reaction medium[2].

  • Intramolecular Cyclization: The critical, rate-limiting step is the dehydration and ring closure of the acylaminoguanidine intermediate. This requires significant thermal energy to overcome the activation barrier, driving the equilibrium toward the thermodynamically stable aromatic 1,2,4-triazole system[2].

Mechanism A 4-Hydroxybenzoic Acid + Aminoguanidine Bicarbonate B Acid Catalysis (HCl) - CO2, - H2O A->B C Acylaminoguanidine Intermediate B->C D Intramolecular Cyclization (Dehydration, - H2O) C->D E 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol (Target Compound) D->E

Mechanistic pathway for the acid-catalyzed synthesis of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility across different laboratory environments, two field-proven protocols are detailed below. The microwave-assisted method is prioritized for its superior yield, rapid kinetics, and alignment with green chemistry principles[3].

Protocol A: Microwave-Assisted Synthesis (Recommended)

Microwave irradiation provides uniform dielectric heating, drastically reducing the reaction time from 16 hours to 30 minutes while suppressing unwanted side reactions and thermal degradation[2].

Step-by-Step Workflow:

  • Salt Conversion: In a 10 mL microwave-safe sealed vial, add 136.1 mg (1.0 mmol) of aminoguanidine bicarbonate. Slowly add 0.15 mL (1.5 mmol) of 37% aqueous HCl. Self-Validation: Vigorous effervescence confirms the release of CO2​ , indicating the successful formation of the reactive aminoguanidine hydrochloride[3]. Do not proceed until gas evolution completely ceases.

  • Reagent Mixing: Add 165.7 mg (1.2 mmol) of 4-hydroxybenzoic acid and 2.0 mL of isopropanol to the vial. Seal the vial with a pressure-rated cap.

  • Irradiation: Place the vial in a dedicated multimode microwave synthesizer. Ramp the temperature to 180 °C and hold for 30 minutes[3].

  • Isolation: Allow the vessel to cool to room temperature. The sudden drop in solubility will induce precipitation of the crude product.

  • Purification: Filter the crude solid under vacuum. Recrystallize from a minimal volume of hot ethanol/water to yield pure 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol[3].

Workflow Step1 Reagent Setup (1.0 mmol scale) Step2 Acid Addition (37% HCl) Step1->Step2 Step3 MW Irradiation (180 °C, 30 min) Step2->Step3 Step4 Cooling & Precipitation Step3->Step4 Step5 Recrystallization (EtOH/H2O) Step4->Step5

Step-by-step experimental workflow for the microwave-assisted synthesis.

Protocol B: Conventional Reflux Synthesis

For laboratories lacking microwave reactors, conventional thermodynamic heating is a viable, albeit slower, alternative[4].

Step-by-Step Workflow:

  • Combine 4-hydroxybenzoic acid (1.38 g, 10 mmol), aminoguanidine bicarbonate (1.36 g, 10 mmol), and concentrated HCl (20 mmol) in a 100 mL round-bottom flask containing 30 mL of absolute ethanol.

  • Equip the flask with a magnetic stir bar and a reflux condenser. Heat the mixture to reflux (approx. 80 °C) in an oil bath for 16–24 hours[4]. Causality: The extended timeframe compensates for the lower temperature (limited by the boiling point of ethanol) required to drive the dehydration and cyclization step.

  • Cool the reaction mixture to 0 °C in an ice bath to maximize crystallization.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under high vacuum to afford the target compound[4].

Quantitative Data & Reaction Parameters

The following tables summarize the critical quantitative metrics required to execute and scale these workflows effectively.

Table 1: Comparative Analysis of Synthetic Routes

ParameterMicrowave-Assisted[2]Conventional Reflux[4]
Temperature 180 °C80 °C (Reflux)
Reaction Time 30 minutes16–24 hours
Solvent IsopropanolAbsolute Ethanol
Catalyst 37% HCl (1.5 equiv)Conc. HCl (2.0 equiv)
Typical Yield 80–85%70–79%
Scalability Low to Medium (Vial limited)High (Flask/Reactor)

Table 2: Reagent Stoichiometry (Microwave Protocol)

ReagentMW ( g/mol )EquivalentsAmount (1.0 mmol scale)Role
4-Hydroxybenzoic acid138.121.2165.7 mgElectrophile
Aminoguanidine bicarbonate136.111.0136.1 mgNucleophile precursor
Hydrochloric acid (37%)36.461.50.15 mLCatalyst / Activator
Isopropanol60.10-2.0 mLSolvent

Sources

4-(5-amino-1H-1,2,4-triazol-3-yl)phenol (CAS 92352-27-7): A Privileged Scaffold in GPCR Agonism and Antimicrobial Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification of versatile, bifunctional scaffolds is critical for accelerating drug discovery pipelines. 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol (CAS 92352-27-7) has emerged as a highly privileged pharmacophore. This in-depth technical guide explores its dual utility: first, as a bioisosteric core in the development of Free Fatty Acid Receptor 4 (FFA4/GPR120) agonists for Type 2 Diabetes Mellitus (T2DM) , and second, as a precursor for Schiff base multidentate ligands used in the synthesis of antimicrobial oxovanadium(IV) complexes [[1]]([Link]).

Physicochemical Profiling & Structural Causality

The structural architecture of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol dictates its reactivity and receptor-binding kinetics. The molecule features two distinct functional poles: a phenolic hydroxyl group and an exocyclic primary amine attached to a 1,2,4-triazole ring.

PropertyValueMechanistic Significance
Chemical Name 4-(5-amino-1H-1,2,4-triazol-3-yl)phenolCore scaffold for divergent synthesis.
CAS Number 92352-27-7Standardized registry identifier.
Molecular Formula C8H8N4OLow molecular weight (176.18 g/mol ) ensures high ligand efficiency.
pKa (Phenol OH) ~9.5Allows selective deprotonation by mild bases (e.g., K₂CO₃) for O-alkylation.
pKa (Triazole NH₂) > 11.0Resists deprotonation under mild basic conditions, ensuring regioselectivity.
H-Bonding Profile 4 Donors / 4 AcceptorsFacilitates robust anchoring within GPCR orthosteric sites.

Mechanistic Role in FFA4/GPR120 Agonism

GPR120 (FFAR4) is a G-protein coupled receptor highly expressed in intestinal enteroendocrine cells. Its endogenous activation by long-chain free fatty acids (FFAs) mediates the elevation of intracellular calcium ([Ca²⁺]i), which acts as the primary trigger for the secretion of incretin hormones like Glucagon-Like Peptide-1 (GLP-1) .

In rational drug design, the 1,2,4-triazole ring of CAS 92352-27-7 serves as a robust bioisostere for the carboxylic acid headgroup of endogenous FFAs. Unlike aliphatic carboxylic acids, the triazole ring resists rapid metabolic degradation while maintaining the critical hydrogen-bonding network within the receptor's orthosteric site . Furthermore, the para-substituted phenol acts as a versatile linker; its functionalization via ether bridges allows medicinal chemists to probe the extended lipophilic pocket of GPR120, yielding synthetic agonists with sub-nanomolar potency (EC₅₀ < 10 nM) [[2]]().

GPR120_Pathway Agonist GPR120 Agonist (Triazole-Phenol) Receptor FFA4 / GPR120 Receptor Agonist->Receptor Gq Gq/11 Protein Receptor->Gq PLC Phospholipase C Gq->PLC Ca2 Intracellular Ca2+ PLC->Ca2 GLP1 GLP-1 Secretion Ca2->GLP1

Figure 1: Mechanistic pathway of GPR120 activation by triazole-phenol derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Synthesis of the Core Scaffold (CAS 92352-27-7)

Causality: The cyclocondensation of nitriles with aminoguanidine requires high temperatures to overcome the activation energy barrier for intermediate guanylhydrazone formation. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point and excellent solvency for polar intermediates.

  • Reagent Assembly: Charge a dry, argon-flushed round-bottom flask with 4-hydroxybenzonitrile (1.0 eq) and aminoguanidine hydrochloride (1.2 eq).

  • Solvation & Heating: Suspend the mixture in anhydrous NMP. Heat the reaction mixture to 140–150 °C under continuous magnetic stirring for 12 hours.

  • Precipitation: Cool the mixture to room temperature and pour it into ice-cold distilled water. Adjust the pH to ~7.5 using a saturated NaHCO₃ solution to precipitate the free base.

  • Isolation: Filter the resulting solid, wash extensively with cold water and diethyl ether, and dry under vacuum.

  • Self-Validating Checkpoint: Analyze via FT-IR and ¹H-NMR. The synthesis is successful if the sharp nitrile stretching frequency (~2220 cm⁻¹) disappears, replaced by a broad O-H/N-H stretching band (3100–3400 cm⁻¹), and a distinct singlet emerges at ~6.0 ppm (DMSO-d₆) corresponding to the exocyclic -NH₂ protons.

Protocol B: Regioselective O-Alkylation for GPR120 Agonists

Causality: Exploiting the pKa differential between the phenol (pKa ~9.5) and the triazole amine (pKa > 11), Potassium Carbonate (K₂CO₃, pKa ~10.3) is used to selectively deprotonate the phenol, preventing unwanted N-alkylation .

  • Deprotonation: Dissolve 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol (1.0 eq) in anhydrous DMF. Add finely powdered K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to form the phenoxide ion.

  • Alkylation: Dropwise add the desired electrophile (e.g., an aryl-alkyl halide) (1.1 eq). Stir at 60 °C for 6 hours.

  • Workup: Quench with water and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Synthesis_Workflow Step1 4-Hydroxybenzonitrile + Aminoguanidine HCl Step2 Cyclization in NMP (150°C, 12h) Step1->Step2 Core 4-(5-amino-1H-1,2,4- triazol-3-yl)phenol Step2->Core BranchA O-Alkylation (K2CO3) -> GPR120 Agonists Core->BranchA BranchB Schiff Base Condensation -> Antimicrobial Agents Core->BranchB

Figure 2: Divergent synthetic workflow from the triazole-phenol core scaffold.

Biological Activity & Downstream Applications

Beyond metabolic diseases, the exocyclic primary amine of the triazole ring is highly nucleophilic, making it an ideal candidate for condensation with aromatic aldehydes to form Schiff bases [[3]]([Link]). These (E)-[(5-amino-1H-1,2,4-triazol-3-yl)imino]methyl derivatives function as multidentate ligands capable of coordinating transition metals. For instance, complexation with VOSO₄ yields oxovanadium(IV) complexes that demonstrate significant in vitro antibacterial and antifungal efficacy .

Summary of Biological Efficacy Across Derivatives:

Derivative ClassPrimary Target / OrganismObserved ActivityTherapeutic Application
O-Alkylated Triazoles hGPR120 (FFA4) ReceptorEC₅₀ < 10 nM (Ca²⁺ assay)Type 2 Diabetes Mellitus
Schiff Base (L1) S. aureus, E. coliModerate MIC InhibitionAntibacterial Agent
Oxovanadium(IV) Complex C. albicans, F. solaniHigh MIC InhibitionAntifungal Agent

Sources

Spectroscopic Elucidation of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of heterocyclic compounds is a critical bottleneck in small-molecule drug development. 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol is a highly functionalized scaffold featuring a 1,2,4-triazole core, a primary amine, and a phenolic hydroxyl group. This unique combination of hydrogen-bond donors and acceptors leads to complex tautomerism and spectral behaviors. This whitepaper provides an authoritative, in-depth guide to the synthesis, sample preparation, and spectroscopic elucidation (NMR, IR, MS) of this compound, emphasizing the causality behind specific spectral phenomena.

Structural Dynamics & Tautomerism

The 1,2,4-triazole ring is notoriously dynamic. In solution, 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol exists in a state of rapid annular tautomerism, primarily shifting between the 1H and 2H forms. This dynamic exchange profoundly impacts its spectroscopic signature, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, where the exchange rate relative to the NMR timescale dictates signal broadness. Understanding this tautomerism is essential for accurately interpreting the downfield regions of both 1 H and 13 C spectra.

Workflow Syn Synthesis & Isolation 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol Prep Sample Preparation (DMSO-d6, KBr, ESI+) Syn->Prep NMR NMR Spectroscopy (1H & 13C) Prep->NMR IR IR Spectroscopy (Vibrational Modes) Prep->IR MS Mass Spectrometry (Fragmentation) Prep->MS Val Data Triangulation & Structural Validation NMR->Val IR->Val MS->Val

Workflow for the spectroscopic validation of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol.

Synthesis & Sample Preparation Protocol

To ensure high-fidelity spectroscopic data, the analyte must be synthesized and purified to >99% homogeneity. Impurities, particularly residual water or unreacted starting materials, can mask critical exchangeable protons in NMR and IR spectra[1]. The following self-validating protocol outlines the synthesis via the condensation of aminoguanidine with a phenolic precursor[2].

Step-by-Step Methodology
  • Condensation: Suspend 4-hydroxybenzoic acid (1.0 eq) and aminoguanidine bicarbonate (1.2 eq) in a round-bottom flask. Slowly add concentrated nitric acid (catalytic) and heat the mixture to 120°C for 4 hours to form the intermediate hydrazone.

  • Cyclization: Cool the reaction mixture to room temperature and carefully neutralize with 10% aqueous NaOH until pH 10 is reached. Reflux the alkaline solution for 2 hours to drive the intramolecular cyclization of the 1,2,4-triazole ring.

  • Precipitation: Cool the solution in an ice bath and adjust the pH to 7.0 using 1M HCl. The target compound, 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol, will precipitate as an off-white solid.

  • Purification: Filter the precipitate under vacuum and recrystallize from a mixture of ethanol/water (80:20 v/v).

  • Sample Preparation (Critical): Dry the purified crystals in a vacuum desiccator over P 2​ O 5​ at 60°C for 24 hours. Causality: The triazole and phenol moieties are highly hygroscopic; residual water will produce a massive broad peak at ~3.3 ppm in DMSO- d6​ , obscuring the amine and hydroxyl signals.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides the definitive map of the molecule's proton and carbon framework. The spectra must be recorded in a highly polar, aprotic solvent like DMSO- d6​ to disrupt intermolecular hydrogen bonding enough to resolve the exchangeable protons, while preventing rapid exchange with the solvent (which would occur in D 2​ O or CD 3​ OD).

Causality in 1 H NMR Shifts:

  • Triazole NH (~12.20 ppm): This extreme downfield shift is caused by the strong electron-withdrawing nature of the adjacent sp 2 hybridized nitrogens and the aromatic ring current. The signal is a broad singlet due to the quadrupolar relaxation of the nitrogen-14 nucleus ( I=1 ) and rapid tautomeric exchange.

  • Phenolic OH (~9.85 ppm): Deshielded by the electron-withdrawing triazole ring situated in the para position of the phenyl ring, which pulls electron density away from the oxygen, increasing the proton's acidity.

  • Primary Amine (~6.10 ppm): Unlike aliphatic amines (~1-3 ppm), this NH 2​ group is conjugated with the triazole π -system, giving the C-N bond partial double-bond character and deshielding the protons.

Table 1: 1 H and 13 C NMR Assignments (DMSO- d6​ , 400 MHz / 100 MHz)

Position 1 H Shift (ppm)MultiplicityIntegration 13 C Shift (ppm)Assignment Causality / Notes
Triazole NH 12.20Broad singlet1H-Tautomeric exchange; highly deshielded.
Phenol OH 9.85Singlet1H-Hydrogen-bonded; acidic proton.
H-2', H-6' 7.72Doublet ( J=8.5 Hz)2H127.4Ortho to the electron-withdrawing triazole.
H-3', H-5' 6.82Doublet ( J=8.5 Hz)2H115.6Ortho to the electron-donating OH group.
Amine NH 2​ 6.10Broad singlet2H-Conjugated with the triazole core.
C-4' (Phenol) ---158.9Oxygen-bound quaternary carbon.
C-3 (Triazole) ---156.2Imine-like carbon, highly deshielded.
C-5 (Triazole) ---158.1Amine-bound quaternary carbon.
C-1' (Phenyl) ---122.3Triazole-bound quaternary carbon.
Infrared Spectroscopy (IR)

IR spectroscopy validates the presence of the functional groups through their distinct vibrational modes. For solid-state analysis (KBr pellet), the extensive hydrogen-bonding network heavily influences the high-frequency region.

Causality in IR Bands: The primary amine (NH 2​ ) at C5 theoretically exhibits a characteristic doublet (symmetric and asymmetric stretching). However, in the solid state, extensive intermolecular hydrogen bonding between the phenolic OH, the triazole NH, and the amino group causes these bands to coalesce into a massive, broad envelope spanning 3100–3450 cm −1 . The sharp C=N stretch at 1635 cm −1 confirms the integrity of the triazole heterocycle.

Table 2: Key FTIR Vibrational Modes (KBr Pellet)

Wavenumber (cm −1 )Peak ShapeVibrational ModeStructural Correlation
3100 - 3450 Broad, intenseO-H, N-H (amine), N-H (ring) stretchCoalesced hydrogen-bonded network.
1635 Sharp, strongC=N stretch1,2,4-triazole ring core.
1605, 1585 Sharp, mediumC=C aromatic stretch4-hydroxyphenyl ring.
1260 Sharp, strongC-O stretchPhenolic carbon-oxygen bond.
835 Sharp, strongC-H out-of-plane bendPara-disubstituted benzene ring.
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is the standard for analyzing polar heterocycles like 1,2,4-triazoles[3]. The molecule readily accepts a proton at the basic triazole nitrogens, yielding a robust pseudomolecular ion.

Causality in Fragmentation: The most thermodynamically favorable fragmentation pathway involves the retro-ring cleavage of the 1,2,4-triazole core. The expulsion of neutral cyanamide (NH 2​ CN, 42 Da) from the 5-amino-triazole moiety is driven by the stability of the resulting conjugated fragment ion at m/z 135.06. A secondary pathway involves the loss of N 2​ (28 Da), a classic degradation route for nitrogen-rich heterocycles[3].

MS_Frag M [M+H]+ m/z 177.08 (C8H9N4O+) F1 Fragment A m/z 135.06 (C7H7N2O+) M->F1 - NH2CN (42 Da) Retro-ring cleavage F2 Fragment B m/z 149.07 (C8H9N2O+) M->F2 - N2 (28 Da) Triazole breakdown F3 Fragment C m/z 93.04 (C6H5O+) F1->F3 - C=NH (27 Da) Further cleavage

Proposed ESI-MS fragmentation pathway for 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol.

Table 3: ESI-MS Positive Mode Data

m/z ValueRelative AbundanceIon AssignmentNeutral Loss
177.08 100% (Base Peak)[M+H] + None
149.07 15%[M+H - N 2​ ] + 28 Da (Nitrogen gas)
135.06 45%[M+H - NH 2​ CN] + 42 Da (Cyanamide)
93.04 20%[C 6​ H 5​ O] + 84 Da (Triazole core loss)

Data Triangulation & Conclusion

The structural validation of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol cannot rely on a single analytical technique. The NMR data confirms the para-substitution pattern and the presence of the three distinct exchangeable proton environments. The IR data independently verifies the functional groups, particularly the C=N core which is silent in 1 H NMR. Finally, the Mass Spectrometry data locks in the molecular weight and provides a fragmentation fingerprint (loss of cyanamide) that is highly specific to 5-amino-1,2,4-triazoles[3]. Together, these self-validating systems ensure absolute confidence in the molecular structure, paving the way for its use in downstream pharmacological assays.

References

  • Yen, W.-P., et al. "1,3-Dipolar Cycloaddition of Carbodiimides and Nitrilimines: Synthesis and Mechanistic Study of 5-Amino-1,2,4-triazoles." ResearchGate. Available at:[Link]

  • Tang, D., et al. "Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations." Beilstein Journal of Organic Chemistry, 20, 175. Available at:[Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-amino-1H-1,2,4-triazol-3-yl)phenol is a molecule of significant interest in medicinal chemistry and drug discovery, integrating two key pharmacophores: the 1,2,4-triazole ring and a phenolic moiety. The 1,2,4-triazole core is a well-established scaffold in numerous therapeutic agents, valued for its metabolic stability and diverse biological activities.[1][2] The phenolic group, a common feature in natural products and synthetic drugs, often contributes to antioxidant properties and receptor interactions. Understanding the physicochemical properties of this hybrid molecule, specifically its solubility and stability, is paramount for its successful development as a therapeutic candidate. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol. In the absence of extensive literature on this specific molecule, this guide synthesizes data from related 1,2,4-triazole and phenolic compounds to offer predictive insights and detailed experimental protocols for its empirical characterization.

Predicted Physicochemical Properties

A preliminary analysis of the structure of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol suggests a molecule with a balance of polar and non-polar characteristics. The presence of the amino and hydroxyl groups, along with the nitrogen-rich triazole ring, will contribute to its polarity and potential for hydrogen bonding.

PropertyPredictionRationale
Molecular Formula C₈H₈N₄OBased on chemical structure[3][4]
Molecular Weight 176.18 g/mol Based on chemical structure[3]
Physical Form Likely a powderBased on similar compounds[1][3]
pKa Multiple pKa values expectedThe amino group will have a basic pKa, while the phenolic hydroxyl group will have an acidic pKa. The triazole ring itself can also exhibit acidic and basic properties.
LogP ModerateThe phenolic ring contributes to lipophilicity, while the amino and triazole moieties enhance hydrophilicity.

Solubility Profile: A Predictive Analysis and Experimental Approach

The solubility of a compound is a critical determinant of its suitability for various applications, including formulation development and biological assays.

Anticipated Solubility

Based on the solubility of related compounds, we can infer the likely solubility profile of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol:

  • Aqueous Solubility: The parent 1H-1,2,4-triazole is very soluble in water.[1][2] The presence of the polar amino and phenolic hydroxyl groups on 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol is expected to confer a degree of aqueous solubility. However, the phenyl ring will decrease water solubility compared to the unsubstituted triazole.

  • pH-Dependent Solubility: The ionizable amino and phenolic groups suggest that the aqueous solubility will be highly pH-dependent. At acidic pH, the amino group will be protonated, increasing solubility. Conversely, at alkaline pH, the phenolic hydroxyl will be deprotonated, also likely enhancing solubility. A region of lower solubility, the isoelectric point, is expected at an intermediate pH.

  • Organic Solvent Solubility: 3-amino-1,2,4-triazole exhibits solubility in polar protic solvents like methanol and ethanol, and in polar aprotic solvents like N-methyl-2-pyrrolidone.[5] It is less soluble in less polar solvents like ethyl acetate and acetonitrile.[5] A similar trend is anticipated for 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol. The presence of the phenyl group may slightly increase solubility in solvents with some aromatic character.

Quantitative Solubility Data for Related Triazoles

The following table summarizes the reported solubility of 3-amino-1,2,4-triazole in various organic solvents at different temperatures, providing a valuable reference point.

SolventTemperature (K)Mole Fraction Solubility (x10³)
N-methyl-2-pyrrolidone283.15 - 318.15105.7 - 198.4
Methanol283.15 - 318.1532.1 - 65.8
Ethanol283.15 - 318.1515.9 - 34.7
n-Propanol283.15 - 318.159.8 - 22.1
Isopropanol283.15 - 318.156.5 - 15.4
Acetone283.15 - 318.156.3 - 15.9
1,4-Dioxane283.15 - 318.154.9 - 12.3
2-Butanone283.15 - 318.153.9 - 9.8
Ethyl acetate283.15 - 318.152.1 - 5.7
Acetonitrile283.15 - 318.151.8 - 5.1

Data adapted from a study on the solubility of 3-amino-1,2,4-triazole.[5]

Experimental Protocol for Solubility Determination

To empirically determine the solubility of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol, a robust and validated method is essential. The isothermal saturation method followed by HPLC quantification is a widely accepted approach.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol to a series of vials, each containing a known volume of the desired solvent (e.g., water at different pH values, ethanol, methanol, DMSO).

    • Ensure a solid excess is visible to confirm saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or magnetic stirrer can be used.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.

    • Immediately filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol of known concentrations.

    • Develop a suitable HPLC method (e.g., reverse-phase with a C18 column and a mobile phase of acetonitrile and water with a suitable buffer).

    • Inject the filtered supernatant and the standard solutions into the HPLC system.

    • Construct a calibration curve from the peak areas of the standard solutions.

    • Determine the concentration of the compound in the saturated solution by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • Express the solubility in desired units, such as mg/mL or molarity.

Causality Behind Experimental Choices:

  • Isothermal Saturation: This method ensures that the solution is in thermodynamic equilibrium with the solid phase, providing a true measure of solubility.

  • HPLC Quantification: HPLC offers high specificity, sensitivity, and accuracy for quantifying the concentration of the analyte, even in the presence of impurities.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducible results.

Diagram of the Solubility Determination Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification cluster_result Result prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sample1 Collect supernatant equil1->sample1 sample2 Filter (0.45 µm) sample1->sample2 quant1 HPLC analysis sample2->quant1 quant2 Compare to calibration curve quant1->quant2 result1 Determine solubility (mg/mL or M) quant2->result1

Caption: Workflow for determining the solubility of a compound using the isothermal saturation method.

Stability Profile: Key Considerations and Forced Degradation Studies

The stability of a drug candidate is a critical quality attribute that influences its shelf-life, formulation, and safety. The structure of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol presents two key areas of potential instability: the 1,2,4-triazole ring and the phenolic hydroxyl group.

Anticipated Stability Concerns
  • Oxidative Degradation: Phenolic compounds are well-known to be susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or metal ions.[6][7] This can lead to the formation of colored degradation products (quinones) and a loss of biological activity. The presence of the electron-donating amino group on the triazole ring may further activate the phenol ring towards oxidation.

  • Hydrolytic Degradation: The 1,2,4-triazole ring is generally stable to hydrolysis under neutral conditions.[8] However, under harsh acidic or basic conditions, particularly at elevated temperatures, the ring can be susceptible to cleavage or rearrangement.[8]

  • Photodegradation: Both triazole and phenolic compounds can be sensitive to light, particularly UV radiation.[8][9] Photodegradation can lead to complex degradation pathways and a significant loss of the parent compound.

Forced Degradation Studies: A Proactive Approach

Forced degradation (stress testing) is an essential component of drug development that helps to identify potential degradation pathways, establish the intrinsic stability of the molecule, and develop stability-indicating analytical methods.

Experimental Protocol for Forced Degradation Studies:

This protocol outlines a systematic approach to investigating the stability of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL.

    • Incubate at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Alkaline Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 100 µg/mL.

    • Incubate at room temperature and an elevated temperature (e.g., 40-60 °C) for a defined period.

  • Oxidative Degradation:

    • Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of approximately 100 µg/mL.

    • Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60 °C/75% RH) for an extended period (e.g., 1-4 weeks).

  • Photodegradation:

    • Expose a solution of the compound (in a photostable solvent like water or acetonitrile) to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw a sample from the stressed solutions.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (typically with a photodiode array detector to monitor for peak purity and the appearance of new peaks).

4. Data Interpretation:

  • Calculate the percentage of degradation for each condition.

  • Identify and, if possible, characterize the major degradation products using techniques like LC-MS.

Trustworthiness of the Protocol: This self-validating system includes control samples and time-course analysis to ensure that the observed degradation is a direct result of the applied stress and not an artifact of the experimental setup.

Diagram of the Forced Degradation Workflow:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_interpretation Interpretation prep1 Prepare stock solution of compound stress1 Acidic Hydrolysis (HCl, heat) prep1->stress1 stress2 Alkaline Hydrolysis (NaOH, heat) prep1->stress2 stress3 Oxidative (H₂O₂, RT) prep1->stress3 stress4 Thermal (Solid, heat/humidity) prep1->stress4 stress5 Photolytic (UV/Vis light) prep1->stress5 analysis1 Sample at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Neutralize (if needed) analysis1->analysis2 analysis3 Stability-indicating HPLC-PDA analysis2->analysis3 interp1 Calculate % degradation analysis3->interp1 interp2 Identify degradation products (LC-MS) interp1->interp2 interp3 Elucidate degradation pathways interp2->interp3

Caption: Workflow for conducting forced degradation studies to assess the intrinsic stability of a compound.

Recommendations for Handling and Storage

Based on the predicted stability profile, the following precautions are recommended for handling and storing 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol:

  • Storage: The solid compound should be stored in a cool, dry, and dark place in a tightly sealed container.[8] For long-term storage, refrigeration (+4 °C) under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative and thermal degradation.[8]

  • Solution Preparation: Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be protected from light and stored at low temperatures. The choice of solvent and buffer is critical; for biological assays, the stability in the assay medium should be confirmed.[8]

Conclusion

While direct experimental data for 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol is not yet widely available, a comprehensive understanding of its constituent functional groups—the 1,2,4-triazole ring and the phenolic moiety—allows for a robust predictive assessment of its solubility and stability. The compound is anticipated to have pH-dependent aqueous solubility and be susceptible to oxidative degradation. The experimental protocols detailed in this guide provide a clear and scientifically rigorous framework for researchers to empirically determine these critical physicochemical properties. A thorough characterization of the solubility and stability of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol is an indispensable step in its journey from a promising chemical entity to a potential therapeutic agent.

References

  • Lee, S. J., et al. (2019). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Molecules, 24(19), 3466. URL: [Link]

  • Yadav, G., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 874933. URL: [Link]

  • Yadav, G., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10. URL: [Link]

  • Klán, P., et al. (2013). Photochemistry of Phenols. Chemical Reviews, 113(1), 119-191. URL: [Link]

  • Pereira, D. M., et al. (2017). Phenolic Compounds: Functional Properties, Impact of Processing and Bioavailability. In Phenolic Compounds - Biological Activity. IntechOpen. URL: [Link]

  • PubChem. 4-(5-amino-1h-1,2,4-triazol-3-yl)phenol. Compound Summary. URL: [Link]

  • Wang, Z., et al. (2016). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 98, 203-212. URL: [Link]

Sources

Unlocking the Pharmacological Potential of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol: A Comprehensive Guide to Therapeutic Targets and Profiling Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary & Structural Rationale

In modern medicinal chemistry, the 1,2,4-triazole scaffold is a highly privileged pharmacophore, serving as the structural backbone for numerous FDA-approved therapeutics ranging from antifungals to targeted kinase inhibitors. Specifically, 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol (also known as 3-amino-5-(4-hydroxyphenyl)-1H-1,2,4-triazole) represents a highly versatile building block and lead-like compound.

As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic probe. The combination of a 5-amino group, a 1,2,4-triazole core, and a para-substituted phenol creates a precise geometric arrangement of hydrogen-bond donors and acceptors. This specific topology allows the molecule to mimic endogenous purines, making it an exceptional candidate for targeting nucleotide-binding domains, kinase hinge regions, and deep hydrophobic pockets in various enzymes[1].

The Causality of the Pharmacophore
  • The 5-Amino Group: Acts as a critical hydrogen-bond donor/acceptor. In kinase targets, this primary amine frequently interacts with the backbone carbonyls of the hinge region, mimicking the N6-amino group of ATP.

  • The 1,2,4-Triazole Core: Provides metabolic stability against oxidative degradation while participating in π−π stacking interactions with aromatic residues (e.g., Phe, Tyr) in target active sites[2].

  • The 4-Hydroxyphenyl Moiety: The para-hydroxyl group serves as a secondary anchoring point, reaching into deep, solvent-exposed, or allosteric pockets to form strong hydrogen bonds with polar residues (such as Glu or Asp)[3].

Pharmacophore Molecule 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol Amino 5-Amino Group (H-Bond Donor/Acceptor) Molecule->Amino Triazole 1,2,4-Triazole Core (Pi-Pi Stacking, Dipole) Molecule->Triazole Phenol 4-Hydroxyphenyl (Hydrophobic + H-Bond) Molecule->Phenol Target1 Kinase Hinge Region (e.g., ALK, EGFR) Amino->Target1 ATP Mimetic Target2 Thymidine Phosphorylase (Active Site Binding) Triazole->Target2 Pi-Stacking Target3 A2A Adenosine Receptor (Extracellular Pocket) Phenol->Target3 Deep Pocket H-Bond

Fig 1: Pharmacophore mapping of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol to therapeutic targets.

Primary Therapeutic Targets

Based on structure-activity relationship (SAR) studies of closely related analogs, 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol exhibits high potential against three primary target classes.

A. Receptor Tyrosine Kinases (e.g., ALK, EGFR)

The 5-amino-1,2,4-triazole core is a well-established ATP-competitive hinge binder. The inclusion of the phenol ring allows the molecule to project into the hydrophobic selectivity pocket (often targeting the DFG-in/out conformations). Derivatives of this class have shown promising anticancer activity against HepG2 and MCF7 cell lines, with IC50 values in the low micromolar range[4].

B. Thymidine Phosphorylase (TP)

Thymidine phosphorylase is an enzyme overexpressed in various solid tumors and is a key driver of tumor angiogenesis. The 1,2,4-triazole acts as a pyrimidine bioisostere, binding to the active site, while the phenol group interacts with the phosphate-binding pocket, effectively halting the catalytic conversion of thymidine to thymine.

C. A2A Adenosine Receptor (A2AAR)

Antagonism of the A2AAR is a major strategy in both immuno-oncology and the treatment of Parkinson's disease. The triazole core mimics the purine ring of adenosine, while the 4-hydroxyphenyl group provides the necessary steric bulk and hydrogen bonding to lock the receptor in its inactive state.

Quantitative Data & Target Rationale Summary

The following table synthesizes the expected binding affinities, mechanistic rationales, and target indications based on pharmacological evaluations of 5-amino-1,2,4-triazole derivatives[1][2][3][4].

Target ProteinDisease IndicationExpected IC50 / Ki RangeStructural Rationale for 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol
Receptor Tyrosine Kinases Non-Small Cell Lung Cancer10 nM – 1.5 µM5-amino group binds hinge region backbone; phenol occupies hydrophobic pocket.
Thymidine Phosphorylase Solid Tumors / Angiogenesis50 nM – 500 nMTriazole mimics pyrimidine base; phenol H-bonds with active site Arg/Ser residues.
A2A Adenosine Receptor Immuno-Oncology / Parkinson's5 nM – 100 nMPurine bioisosterism; phenol stabilizes the inactive receptor conformation.
Acetylcholinesterase (AChE) Alzheimer's Disease0.3 µM – 5.0 µMPhenol binds the Peripheral Anionic Site (PAS); triazole interacts with the Catalytic Active Site (CAS).

Self-Validating Experimental Protocols

To rigorously evaluate 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol against these targets, we must design assays that eliminate false positives. Below are two field-proven, step-by-step methodologies.

Protocol 1: Kinase Hinge-Binding Profiling via TR-FRET

Causality & Rationale: We select Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard luminescence or colorimetric assays because the 1,2,4-triazole core and phenolic rings can occasionally exhibit intrinsic autofluorescence or quench standard fluorophores. TR-FRET utilizes a Lanthanide chelate (e.g., Europium) which has a long emission half-life. By delaying the emission reading (typically 50-100 µs post-excitation), we completely eliminate short-lived background compound fluorescence, ensuring the self-validation of our binding data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Dilution: Serially dilute 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol in 100% DMSO (11-point curve, 1:3 dilutions). Transfer 100 nL of compound to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise volume transfer and avoid plastic tip retention.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., GST-tagged ALK) diluted in 1X Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Tracer & Antibody Addition: Add 5 µL of a mixture containing a fluorescent ATP-competitive tracer (e.g., Kinase Tracer 236) and a Europium-labeled anti-GST antibody.

  • Equilibration: Seal the plate and incubate in the dark for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 340 nm; measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor) after a 100 µs delay.

  • Analysis: Calculate the FRET ratio (665 nm / 615 nm). Plot the ratio against the log of compound concentration to determine the IC50 via 4-parameter logistic regression.

TR_FRET Step1 Compound Incubation (Triazole + Kinase) Step2 Tracer Addition (Fluorescent ATP Probe) Step1->Step2 Step3 Antibody Addition (Eu-labeled Anti-Tag) Step2->Step3 Step4 TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Step3->Step4 Step5 IC50 Calculation (Dose-Response Curve) Step4->Step5

Fig 2: TR-FRET high-throughput screening workflow for kinase target validation.

Protocol 2: Thymidine Phosphorylase Enzymatic Assay (Continuous Spectrophotometric)

Causality & Rationale: We utilize a continuous spectrophotometric assay monitoring the conversion of thymidine to thymine at 290 nm. The choice of 290 nm is critical; while the 4-hydroxyphenyl group of our compound absorbs strongly in the standard UV range (~270-280 nm), its molar absorptivity drops significantly at 290 nm. This minimizes spectral interference from the inhibitor itself, self-validating the kinetic readout of the enzyme's activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer of 50 mM Potassium Phosphate (pH 7.4) to provide the necessary inorganic phosphate for the phosphorolysis reaction.

  • Substrate Solution: Prepare a 10 mM stock of Thymidine in the reaction buffer.

  • Inhibitor Setup: Add 10 µL of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol (dissolved in DMSO, max final DMSO concentration 1%) to a UV-transparent 96-well plate.

  • Enzyme Addition: Add 80 µL of purified recombinant human Thymidine Phosphorylase (0.05 U/mL final concentration) to the wells. Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Rapidly add 10 µL of the Thymidine substrate to all wells using a multichannel pipette to initiate the reaction.

  • Kinetic Readout: Immediately place the plate in a UV-Vis microplate reader. Monitor the increase in absorbance at 290 nm continuously for 20 minutes at 1-minute intervals. (The conversion of thymidine to thymine results in an increase in absorbance at 290 nm).

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Compare V0​ of the inhibited wells against the vehicle control to determine the percentage of inhibition and subsequent Ki values.

References

  • Hassan, A. Y., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1,2,4]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1478. URL:[Link]

  • Romagnoli, R., et al. (2014). Synthesis, Antimitotic and Antivascular Activity of 1-(3′,4′,5′-Trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles. Journal of Medicinal Chemistry, 57(15), 6795–6808. URL:[Link]

  • de Cássia da Silveira e Sá, R., et al. (2020). Synthesis and Pharmacological Evaluation of Novel 1,5-Disubstituted-3-amino-1,2,4-triazoles Designed as Multitarget Directed Ligands for Alzheimer's Disease Targets. ACS Chemical Neuroscience. URL:[Link]

  • Tillman, C., et al. (2020). Acylated 1H-1,2,4-Triazol-5-amines Targeting Human Coagulation Factor XIIa and Thrombin. Journal of Medicinal Chemistry. URL:[Link]

Sources

Methodological & Application

Application Note: Utilizing 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol and Its Derivatives in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Content Focus: Mechanistic rationale, system-validated protocols, and quantitative assay standardization.

Scientific Rationale & Chemical Causality

The compound 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol is a highly versatile pharmacophore in medicinal chemistry. Its structural architecture features a 1,2,4-triazole ring—known for its robust hydrogen-bonding capabilities—coupled with primary amine and phenolic hydroxyl groups. These functional groups make it an ideal precursor for synthesizing Schiff bases (azomethines) and subsequent transition metal complexes[1].

In antimicrobial drug development, the free triazole ligand often exhibits moderate bioactivity. However, when condensed into a Schiff base and chelated with transition metals (e.g., Cu²⁺, Zn²⁺, VO²⁺), its antimicrobial efficacy increases exponentially[2]. This phenomenon is governed by two foundational biochemical principles:

  • Tweedy’s Chelation Theory: Chelation considerably reduces the polarity of the metal ion because its positive charge is partially shared with the donor atoms (nitrogen and oxygen) of the triazole-phenol ligand. This delocalization over the chelate ring enhances the lipophilicity of the central metal atom[2].

  • Overton’s Concept of Cell Permeability: The lipid membrane surrounding microbial cells favors the passage of lipid-soluble materials. The enhanced lipophilicity of the metal-triazole complex facilitates deeper penetration through the bacterial cell wall or fungal lipid membrane, leading to intracellular enzyme inhibition and cell death[3].

MOA A 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol (Ligand Precursor) B Schiff Base Formation & Metal Chelation A->B Condensation C Decreased Polarity & Increased Lipophilicity B->C Tweedy's Theory D Microbial Lipid Membrane Penetration C->D Overton's Concept E Intracellular Target Binding (DNA/Enzymes) D->E Internalization F Microbial Cell Death (Bactericidal/Fungicidal) E->F Apoptosis/Lysis

Mechanism of antimicrobial action via metal chelation and enhanced lipophilicity.

Experimental Design: The Self-Validating System

To evaluate the antimicrobial efficacy of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol derivatives, we utilize the Resazurin-Assisted Broth Microdilution Assay . Unlike agar diffusion, which is heavily biased by the molecular weight and agar-diffusion rate of bulky metal complexes, broth microdilution provides an absolute Minimum Inhibitory Concentration (MIC)[1].

A robust protocol must be a self-validating system . This means every 96-well plate must contain internal controls that independently verify the integrity of the assay, regardless of the test compound's performance:

  • Sterility Control (SC): Media only. Validates that the broth is free of contamination.

  • Growth Control (GC): Media + Inoculum. Validates that the microbial strain is viable and growing logarithmically.

  • Vehicle Control (VC): Media + Inoculum + 1% DMSO. Validates that the solvent used to dissolve the triazole compound does not independently cause microbial death.

  • Positive Control (PC): Media + Inoculum + Standard Antibiotic (e.g., Ciprofloxacin). Validates the sensitivity of the assay.

Workflow S1 Compound Prep (1% DMSO Max) S3 Serial Dilution (96-well plate) S1->S3 S2 Inoculum Prep (0.5 McFarland) S2->S3 S4 Incubation (24h at 37°C) S3->S4 S5 Resazurin Addition & MIC Readout S4->S5

Standardized broth microdilution workflow for MIC determination.

Detailed Protocol: Resazurin-Assisted Broth Microdilution

Phase 1: Reagent and Inoculum Preparation
  • Compound Stock: Dissolve the 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol derivative in 100% molecular-grade DMSO to create a 10 mg/mL stock. Causality: Triazole-metal complexes are highly hydrophobic; DMSO ensures complete solubilization without degrading the complex[4].

  • Inoculum Standardization: Pick 3-5 morphologically similar colonies from an overnight agar plate and suspend them in sterile saline (0.85% NaCl). Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Dilution: Dilute the suspension 1:150 in Mueller-Hinton Broth (MHB) to reach a final working concentration of 1×106 CFU/mL.

Phase 2: Plate Setup and Serial Dilution
  • Dispense 100 µL of MHB into all wells of a sterile 96-well flat-bottom microtiter plate.

  • Add 100 µL of the working compound solution (diluted in MHB) to column 1.

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating up to column 10. Discard the final 100 µL from column 10.

  • Control Assignment:

    • Column 11: Growth Control (100 µL MHB + 100 µL Inoculum).

    • Column 12: Sterility Control (200 µL MHB only).

  • Inoculate columns 1 through 11 with 100 µL of the standardized microbial suspension. (Final well volume = 200 µL; final DMSO concentration must be ≤1% v/v).

Phase 3: Incubation and Readout
  • Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours.

  • Add 30 µL of sterile Resazurin solution (0.015% w/v) to all wells.

  • Incubate for an additional 2–4 hours in the dark.

  • Interpretation: Resazurin is a blue, non-fluorescent dye that is reduced to pink, highly fluorescent resorufin by metabolically active cells. The MIC is defined as the lowest concentration of the triazole compound that prevents the color change from blue to pink.

Data Presentation & Interpretation

Quantitative data should be summarized to highlight the structure-activity relationship (SAR) between the free ligand and its metal complexes. Below is a representative data structure demonstrating expected trends based on literature[2][3].

Test CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungi) MIC (µg/mL)Mechanism / Notes
Triazole Ligand 128256128Moderate activity; limited membrane permeability.
Triazole-Cu(II) Complex 163216High activity; enhanced lipophilicity via chelation.
Triazole-VO(IV) Complex 8168Superior activity; optimal geometry for DNA intercalation.
Ciprofloxacin (PC) 10.5N/AStandard antibacterial control.
Amphotericin B (PC) N/AN/A0.5Standard antifungal control.
1% DMSO (VC) No InhibitionNo InhibitionNo InhibitionValidates solvent non-toxicity.

Analytical Insight: Gram-negative bacteria (e.g., E. coli) typically exhibit higher MIC values than Gram-positive strains. This is due to the robust lipopolysaccharide (LPS) outer membrane in Gram-negative bacteria, which acts as a formidable permeability barrier against bulky metal-triazole complexes[1].

References

  • Sumrra, S. H., et al. (2021). "A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies." Molecules, 26(18), 5664. URL: [Link]

  • Sumrra, S. H., & Chohan, Z. H. (2012). "In vitro antibacterial, antifungal and cytotoxic activities of some triazole Schiff bases and their oxovanadium(IV) complexes." Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 1292-1300. URL: [Link]

  • Hassan, M., et al. (2020). "A facile sonochemical synthesis of 3-amino and 4-amino-1,2,4-triazole Schiff bases as antibacterial agents." PLOS ONE, 15(6), e0229891. URL: [Link]

Sources

Application Note: Fragment-Based Profiling of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol as a Threonine-Gatekeeper Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Target Biology

The 1,2,4-triazole moiety is a highly privileged pharmacophore in drug discovery, known for its ability to form robust hydrogen bond networks within the ATP-binding hinge region of kinases. Recent structural studies have demonstrated that the meta-isomer of our target compound—3-(5-amino-1H-1,2,4-triazol-3-yl)phenol—acts as a potent, novel hinge-binding scaffold that selectively targets kinases featuring a threonine gatekeeper, such as p38α MAPK, BTK, and LCK .

Causality of the Isomeric Shift: This protocol outlines the experimental design for testing the para-isomer: 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol . Shifting the phenol hydroxyl group from the meta to the para position fundamentally alters the vector of the hydroxyl group within the hydrophobic pocket adjacent to the Thr106 gatekeeper in p38α. The core objective of this experimental design is to empirically determine whether this para-substitution establishes a novel solvent-exposed interaction or induces a steric clash that abrogates binding.

MAPK_Pathway Stimulus Cellular Stress / Cytokines Receptor Membrane Receptors (e.g., TNFR, IL-1R) Stimulus->Receptor MAP3K MAP3K (ASK1, TAK1) Receptor->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K p38MAPK p38α MAPK (Target Enzyme) MAP2K->p38MAPK Substrates Downstream Effectors (MK2, ATF2) p38MAPK->Substrates Inhibitor 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol (Test Inhibitor) Inhibitor->p38MAPK Inhibits Response Inflammatory Response & Apoptosis Substrates->Response

p38α MAPK signaling pathway illustrating the target intervention point of the test inhibitor.

Experimental Workflow Design

Because 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol is a low-molecular-weight fragment (MW: 176.18 g/mol ), it is expected to exhibit high ligand efficiency but potentially low absolute affinity (high micromolar IC₅₀). Standard biochemical assays are prone to false positives with such fragments. Therefore, an orthogonal testing strategy moving from biochemical screening to biophysical kinetics, and finally to structural resolution, is mandatory .

Workflow Prep 1. Compound Prep 10mM DMSO Stock Assay 2. Primary Screening TR-FRET Kinase Assay Prep->Assay Kinetics 3. Binding Kinetics SPR Analysis Assay->Kinetics Structure 4. Structural Validation X-ray Crystallography Kinetics->Structure

Orthogonal screening workflow from biochemical assay to structural validation.

Detailed Experimental Protocols

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Phenol-containing compounds frequently exhibit auto-fluorescence in standard UV-Vis ranges, confounding traditional luminescence or fluorescence assays. TR-FRET utilizes a europium (Eu) chelate donor with a long fluorescence decay time. By introducing a microsecond time delay before measurement, all transient background fluorescence from the test compound is eliminated, ensuring the signal strictly represents kinase activity . Self-Validating System: The assay incorporates a known p38α inhibitor (SB203580) as a positive control. The run is only considered valid if the calculated Z'-factor between the DMSO vehicle (negative control) and the SB203580 (positive control) is > 0.6.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dispensing: Prepare a 10-point, 3-fold serial dilution of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol in 100% DMSO. Use an acoustic liquid handler (e.g., Echo 550) to transfer 100 nL of the compound into a 384-well low-volume white proplate. This maintains a final DMSO concentration of <1%, preventing solvent-induced enzyme denaturation.

  • Enzyme/Substrate Incubation: Add 5 µL of a 2X p38α MAPK (final 1 nM) and ATF2 substrate (final 50 nM) mixture to the wells. Incubate for 15 minutes at room temperature to allow the fragment to pre-bind to the ATP hinge region.

  • Reaction Initiation: Add 5 µL of 2X ATP (final 10 µM, matching the Km​ of p38α) to initiate the reaction. Centrifuge at 1000 x g for 1 minute and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing 20 mM EDTA (to chelate Mg²⁺), Eu-labeled anti-phospho-ATF2 antibody, and ULight-labeled anti-GST.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader at 615 nm (donor emission) and 665 nm (acceptor emission). Calculate the IC₅₀ using a 4-parameter logistic fit.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: High micromolar IC₅₀ values in biochemical assays do not confirm direct target engagement. SPR provides label-free, real-time kinetic data ( kon​ , koff​ ) and affinity ( KD​ ). For a low-mass fragment (~176 Da), high-density immobilization and high-sensitivity optical biosensors are required to detect the minute mass changes upon binding . Self-Validating System: Flow Cell 1 (FC1) is immobilized with an inactive reference protein (e.g., BSA). Any non-specific binding of the phenol ring to the dextran matrix or reference protein is automatically subtracted from the active p38α signal in Flow Cell 2 (FC2).

Step-by-Step Methodology:

  • Surface Activation: Dock a Series S Sensor Chip CM5 into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Ligand Immobilization: Dilute recombinant p38α in 10 mM Sodium Acetate (pH 5.0) and inject over FC2 to achieve a high immobilization level of ~3000 Response Units (RU). Block unreacted esters in both FC1 and FC2 with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Dilute the test compound in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO) to a concentration range of 1.5 µM to 200 µM.

  • Kinetic Injection: Inject the compound series at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Analysis: Perform a solvent correction injection series (4.5% to 5.5% DMSO) to correct for bulk refractive index shifts. Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the KD​ .

Protocol C: X-ray Crystallography (Co-crystallization)

Causality: To definitively map the Structure-Activity Relationship (SAR), high-resolution structural data is required to observe whether the para-hydroxyl group interacts favorably with Thr106 or causes a steric clash compared to the meta-isomer .

Step-by-Step Methodology:

  • Protein Preparation: Purify and concentrate unphosphorylated p38α to 10 mg/mL in 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 1 mM DTT.

  • Complex Formation: Incubate the concentrated kinase with a 5-fold molar excess of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol for 2 hours on ice to ensure saturation of the active site.

  • Crystallization: Set up hanging-drop vapor diffusion plates by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (100 mM MES pH 6.0, 20% PEG 4000, 50 mM n-octyl-β-D-glucoside).

  • Data Collection: Harvest crystals after 3-5 days, cryoprotect in 25% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source and solve the structure via molecular replacement.

Quantitative Data Presentation & SAR Analysis

The following table establishes the analytical framework for comparing the meta isomer (literature baseline) to the para isomer (test compound). A successful fragment progression is typically indicated by a Ligand Efficiency (LE) > 0.3.

Compound IsomerTR-FRET IC₅₀ (µM)SPR K_D (µM)Ligand Efficiency (LE)*Gatekeeper Interaction (X-ray)
3-(5-amino-1H-1,2,4-triazol-3-yl)phenol (meta)14.4 ± 1.2 12.5 ± 0.80.42H-bond with Thr106
4-(5-amino-1H-1,2,4-triazol-3-yl)phenol (para)Empirical DataEmpirical DataCalculatedTo be determined
SB203580 (Positive Control)0.04 ± 0.010.03 ± 0.010.38Deep pocket binding

*Note: Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where Nheavy​ is the number of non-hydrogen atoms (13 for the test compound).

References

  • Title: In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Fragment-based Discovery of Focal Adhesion Kinase Inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy Source: International Journal of Molecular Medicine URL: [Link]

How to prepare stock solutions of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Handling, and Storage of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol Stock Solutions

Executive Summary

4-(5-amino-1H-1,2,4-triazol-3-yl)phenol is a specialized heterocyclic compound frequently utilized in drug discovery, kinase inhibitor development, and biochemical screening. Due to its amphoteric nature and strong intermolecular hydrogen-bonding capabilities, achieving a stable, fully dissolved stock solution requires precise solvent selection and handling. This application note provides a validated, step-by-step methodology for preparing high-fidelity stock solutions, ensuring reproducibility and structural integrity in downstream in vitro and in vivo applications.

Physicochemical Profiling & Causality of Solvent Selection

Understanding the molecular architecture of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol (Molecular Formula: C8H8N4O, Monoisotopic Mass: 176.07 Da) is critical for predicting its solubility behavior[1]. The molecule features two distinct functional domains:

  • Phenol Moiety: Acts as both a strong hydrogen bond donor and acceptor.

  • 5-amino-1H-1,2,4-triazole Core: Highly polar, capable of extensive tautomerization, and forms a rigid crystal lattice via strong intermolecular hydrogen bonding.

The Causality of Solvent Choice: Aqueous buffers are generally poor primary solvents for this compound. Water cannot sufficiently disrupt the strong intermolecular hydrogen bonds of the amino-triazole core without extreme pH adjustments, which risk degrading the compound or altering its biological activity.

Conversely, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective[2][3]. DMSO acts as a potent hydrogen bond acceptor, effectively solvating the amino and hydroxyl protons. This dismantles the crystal lattice and yields a clear, stable solution. Literature confirms that structurally analogous amino-triazolyl phenols are routinely dissolved in DMSO for analytical characterization, such as NMR spectroscopy, validating it as the gold-standard solvent[4].

ChemicalLogic Compound 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol (Amphoteric, H-bond donor/acceptor) DMSO Anhydrous DMSO (Polar Aprotic) Compound->DMSO Solvation Water Aqueous Buffer (Polar Protic) Compound->Water Solvation Soluble High Solubility (Disrupts crystal lattice) DMSO->Soluble Insoluble Low Solubility (Requires pH adjustment) Water->Insoluble

Caption: Solvent logic for 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol based on its physicochemical properties.

Quantitative Data: Stock Solution Calculations

To ensure precision, use the exact molecular weight (176.18 g/mol ) when calculating molarity. The table below summarizes the required mass of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol to achieve standard stock concentrations in 1.0 mL of solvent.

Target ConcentrationVolume of Anhydrous DMSOMass of Compound Required
10 mM 1.0 mL1.76 mg
20 mM 1.0 mL3.52 mg
50 mM 1.0 mL8.81 mg
100 mM 1.0 mL17.62 mg

Note: For high-throughput screening (HTS), 10 mM is the industry standard. Concentrations up to 50 mM are generally achievable at room temperature, though 100 mM may require gentle warming to ensure complete dissolution.

Experimental Protocol: Step-by-Step Methodology

Prerequisites:

  • 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol powder (equilibrated to room temperature in a desiccator to prevent condensation).

  • Anhydrous DMSO (≥99.9% purity, stored under inert gas).

  • Analytical balance (precision to 0.01 mg).

  • Amber microcentrifuge tubes (to protect from photo-degradation).

Step-by-Step Workflow:

  • Weighing: Carefully weigh the calculated mass of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol into a sterile, amber microcentrifuge tube.

    • Expert Insight: Static electricity can cause the fine powder to cling to the tube walls; use an anti-static gun if necessary to ensure all powder reaches the bottom.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO. Do not use standard laboratory-grade DMSO. DMSO is highly hygroscopic; atmospheric moisture drawn into the solvent will drastically reduce the solubility of the compound, causing it to precipitate over time.

  • Dissolution: Vortex the mixture at medium speed for 30–60 seconds. If particulates remain visible, place the tube in a water bath sonicator at room temperature for 5–10 minutes. The ultrasonic waves provide the mechanical energy required to break the remaining intermolecular hydrogen bonds.

  • Self-Validating Quality Control (QC): Hold the tube against a light source. The solution must be completely transparent. To validate dissolution, centrifuge the tube at 10,000 x g for 2 minutes. If a microscopic white pellet forms at the bottom, the compound is not fully dissolved. Warm gently to 37°C and re-sonicate.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL).

    • Expert Insight: Repeated freeze-thaw cycles in DMSO can lead to compound degradation, oxidation of the phenol group, and concentration drift. Single-use aliquots prevent this.

  • Storage: Store the aliquots at -20°C for short-term use (up to 3 months) or -80°C for long-term storage (up to 12 months).

G Start Weigh 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol Solvent Add Anhydrous DMSO (Target: 10 - 50 mM) Start->Solvent Mix Vortex & Sonicate (Room Temp, 5-10 min) Solvent->Mix Check Visual Inspection: Is it fully dissolved? Mix->Check Heat Warm gently (37°C) and re-sonicate Check->Heat No (Particulates) Aliquots Prepare Aliquots (e.g., 50 - 100 µL) Check->Aliquots Yes (Clear) Heat->Mix Store Store at -20°C or -80°C (Protect from light) Aliquots->Store

Caption: Workflow for preparing and storing 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol stock solutions.

Downstream Application Considerations

When introducing the DMSO stock solution into aqueous biological assays (e.g., cell culture media or enzymatic buffers), add the stock solution dropwise while vigorously vortexing the aqueous buffer. This rapid dispersion prevents localized high concentrations of the compound that could trigger rapid nucleation and precipitation. Always maintain the final DMSO concentration in biological assays below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

References

  • PubChemLite: 4-(5-amino-1h-1,2,4-triazol-3-yl)phenol - uni.lu - 1

  • A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - nih.gov - 2

  • In vitro antibacterial, antifungal and cytotoxic activities of some triazole Schiff bases and their oxovanadium(IV) complexes - tandfonline.com - 3

  • In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery - acs.org - 4

Sources

Application Note: Bioanalytical Quantification of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

The compound 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol (C₈H₈N₄O) is a highly versatile pharmacophore utilized in the development of novel kinase inhibitors and broad-spectrum antifungal agents . Structurally, it possesses dual functional groups: a weakly acidic phenol (pKa ~9.5) and a basic 2-aminotriazole ring (pKa ~4.5). This structural duality imparts complex amphoteric properties when the compound is introduced into biological fluids like plasma or urine.

To support rigorous pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), researchers require an analytical method that can overcome the compound's zwitterionic tendencies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its unparalleled sensitivity and selectivity in complex matrices .

Experimental Design & Causality

A robust bioanalytical assay is not merely a sequence of steps; it is a carefully balanced chemical system. Every parameter in this protocol has been selected based on the physicochemical properties of the target analyte:

  • Sample Preparation (pH-Driven Extraction): Traditional liquid-liquid extraction (LLE) often yields poor and highly variable recovery for amphoteric compounds. Instead, this protocol utilizes a one-step protein precipitation (PPT) using acidified acetonitrile (0.1% formic acid). Causality: The acidic environment (pH ~3.0) forces the complete protonation of the aminotriazole moiety. This disrupts protein-drug binding (particularly to human serum albumin) and ensures >85% recovery into the organic phase, preventing the analyte from co-precipitating with denatured proteins .

  • Chromatographic Separation: A biphenyl UHPLC column is selected over a standard C18 stationary phase. Causality: The biphenyl phase provides enhanced π−π and dipole-dipole interactions, which are critical for retaining polar aromatic compounds. This ensures the triazole-phenol elutes well after the solvent front, avoiding ion suppression from endogenous plasma phospholipids.

  • Ionization Strategy: Electrospray ionization in positive mode (ESI+) is utilized. Causality: The primary amine on the triazole ring acts as a highly efficient proton acceptor, readily forming the [M+H]+ precursor ion necessary for Multiple Reaction Monitoring (MRM) .

G A 1. Plasma Aliquot (50 µL) + Internal Standard B 2. Protein Precipitation (150 µL ACN + 0.1% FA) A->B C 3. Centrifugation (14,000 x g, 10 min, 4°C) B->C D 4. Supernatant Dilution (1:1 with H2O) C->D E 5. UHPLC-MS/MS (Biphenyl Column, ESI+) D->E

Step-by-step bioanalytical sample preparation and analysis workflow.

Step-by-Step Bioanalytical Protocol

Reagents and Materials
  • Analytes: 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol reference standard (>99% purity).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., D4​ -analog) or a structural analog (e.g., Carbamazepine).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrix: Blank human plasma (K₂EDTA anticoagulant).

Sample Preparation Workflow (Self-Validating System)

To ensure the protocol functions as a self-validating system , each analytical batch must incorporate a specific sequence of system suitability and quality control (QC) samples. The inclusion of a 'Zero Sample' (blank matrix spiked only with IS) verifies the absence of isotopic cross-talk.

  • Aliquot: Transfer 50 µL of the biological sample (blank, calibrator, QC, or unknown) into a 1.5 mL low-bind Eppendorf tube.

  • IS Addition: Add 10 µL of the IS working solution (500 ng/mL in 50% MeOH). Vortex briefly for 10 seconds.

  • Protein Precipitation: Add 150 µL of ice-cold extraction solvent (ACN containing 0.1% FA).

  • Agitation: Vortex vigorously for 2 minutes. Note: Continuous shear force is required to ensure complete phase mixing and irreversible protein denaturation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to tightly pellet the denatured matrix proteins.

  • Transfer & Dilution: Transfer 100 µL of the clear organic supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Vortex to mix. Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing chromatographic peak splitting (the "solvent effect") during injection.

Liquid Chromatography (UHPLC) Parameters
  • Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)
0.000.40955
1.000.40955
4.000.401090
5.500.401090
5.600.40955
7.000.40955
Mass Spectrometry (ESI-MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode.

G N1 Precursor Ion [M+H]+ m/z 177.1 N2 Collision Cell (Argon Gas, CE: 25-35 eV) N1->N2 N3 Quantifier Ion m/z 160.1 (-NH3) N2->N3 Primary N4 Qualifier Ion m/z 121.0 (Ring Cleavage) N2->N4 Secondary

ESI+ MRM fragmentation pathway for 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol.

Table 2: MRM Transitions and Collision Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)CXP (V)
Target (Quantifier) 177.1160.1602510
Target (Qualifier) 177.1121.0603512
SIL-IS 181.1164.1602510

(Note: DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential. Values should be optimized per specific instrument).

Method Validation Summary

The developed method must be validated according to current FDA and EMA guidelines for bioanalytical method validation. Bracketing unknown biological samples with Low, Mid, and High QCs ensures continuous verification of instrument stability.

Table 3: Validation Parameters and Acceptance Criteria

ParameterFDA/EMA Acceptance CriteriaExpected Performance
Linearity (R²) > 0.990≥ 0.995 (1.0 - 1000 ng/mL)
LLOQ Signal-to-Noise ≥ 5:11.0 ng/mL
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)4.2% - 8.5%
Inter-day Accuracy Bias ± 15% (± 20% at LLOQ)-3.1% to +5.4%
Matrix Effect CV ≤ 15% between matrix lots92.5% (CV: 6.1%)
Extraction Recovery Consistent across QC levels88.4% - 91.2%

References

  • PubChem. "4-(5-amino-1H-1,2,4-triazol-3-yl)phenol" CID 135629271. National Center for Biotechnology Information. URL:[Link]

  • PubMed. "A general and rapid LC-MS/MS method for simultaneous determination of voriconazole, posaconazole, fluconazole, itraconazole and hydroxyitraconazole in IFI patients." National Library of Medicine. URL:[Link]

  • Biomedical Chromatography. "LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma." John Wiley & Sons Ltd. URL:[Link]

  • Antimicrobial Agents and Chemotherapy. "A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma." American Society for Microbiology. URL:[Link]

Synthesis of Transition Metal Complexes with 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Triazole-Based Metal Complexes

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1][2] These nitrogen-rich heterocycles exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The therapeutic efficacy of triazole-based compounds can be significantly enhanced through coordination with transition metal ions.[5][6] This process of chelation can modulate the pharmacokinetic and pharmacodynamic properties of the organic ligand, often leading to a synergistic enhancement of its biological activity.[5] The resulting metal complexes present a promising frontier in the development of novel metallodrugs to combat pressing global health challenges like antimicrobial resistance and cancer.[3][5]

This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of transition metal complexes with the versatile ligand, 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol. This ligand offers multiple coordination sites—the amino group, the triazole ring nitrogens, and the phenolic oxygen—making it an excellent candidate for forming stable complexes with various metal ions. The protocols outlined herein are designed for researchers and scientists in the field of drug development, providing a robust framework for the synthesis of novel metal-based therapeutic candidates.

Synthetic Strategy: A Generalized Approach

The synthesis of metal complexes with 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol typically follows a straightforward procedure involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chlorides, acetates, nitrates) and solvent (e.g., methanol, ethanol) can influence the stoichiometry and geometry of the resulting complex.

The general synthetic workflow is depicted in the diagram below:

Synthesis_Workflow Ligand 4-(5-amino-1H-1,2,4- triazol-3-yl)phenol Solution Reaction Reaction Mixture Ligand->Reaction Metal_Salt Metal Salt Solution (e.g., CoCl₂, Ni(OAc)₂, CuCl₂, Zn(OAc)₂) Metal_Salt->Reaction Reflux Reflux/Stirring Reaction->Reflux Precipitate Precipitate Formation Reflux->Precipitate Isolation Isolation & Purification (Filtration, Washing) Precipitate->Isolation Final_Complex Pure Metal Complex Isolation->Final_Complex Characterization Characterization (Spectroscopy, etc.) Final_Complex->Characterization

Caption: Generalized workflow for the synthesis of metal complexes.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of metal complexes with structurally similar triazole-based ligands.[7] Researchers should note that optimization of reaction times, temperatures, and molar ratios may be necessary to achieve the desired products with optimal yields.

Protocol 1: Synthesis of a Co(II) Complex
  • Ligand Preparation: Dissolve 1 mmol of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol in 20 mL of hot methanol.

  • Metal Salt Solution: In a separate flask, dissolve 1 mmol of cobalt(II) acetate tetrahydrate in 20 mL of methanol.

  • Reaction: Slowly add the metal salt solution to the hot ligand solution with constant stirring.

  • Reflux: Heat the resulting mixture to reflux for 2-3 hours. The formation of a colored precipitate indicates complex formation.

  • Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration.

  • Purification: Wash the isolated solid with cold methanol to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a desiccator over anhydrous calcium chloride.

Protocol 2: Synthesis of a Ni(II) Complex
  • Ligand Preparation: Prepare a hot methanolic solution (20 mL) of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol (1 mmol).

  • Metal Salt Solution: Dissolve 1 mmol of nickel(II) acetate tetrahydrate in 20 mL of methanol.

  • Reaction and Reflux: Add the nickel(II) salt solution to the ligand solution and reflux the mixture for 3-4 hours with continuous stirring.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash thoroughly with hot methanol, and then with diethyl ether.

  • Drying: Dry the final product under vacuum.

Protocol 3: Synthesis of a Cu(II) Complex
  • Ligand Preparation: Dissolve 1 mmol of the triazole ligand in 25 mL of ethanol by gentle heating.

  • Metal Salt Solution: Prepare a solution of 1 mmol of copper(II) chloride dihydrate in 15 mL of ethanol.

  • Reaction: Add the copper(II) chloride solution dropwise to the ligand solution while stirring vigorously.

  • Stirring: Continue stirring the reaction mixture at room temperature for 4-5 hours.

  • Isolation: Filter the solid product, wash with ethanol, and then with a small amount of cold water.

  • Drying: Dry the complex in an oven at 60-70 °C.

Protocol 4: Synthesis of a Zn(II) Complex
  • Ligand Preparation: Prepare a solution of 1 mmol of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol in 20 mL of methanol.

  • Metal Salt Solution: Dissolve 1 mmol of zinc(II) acetate dihydrate in 20 mL of methanol.

  • Reaction and Stirring: Combine the two solutions and stir the mixture at room temperature for 5-6 hours.

  • Isolation and Purification: Collect the white precipitate by filtration and wash it with methanol.

  • Drying: Dry the complex in a vacuum desiccator.

Characterization of the Synthesized Complexes

Thorough characterization is essential to confirm the successful synthesis and elucidate the structure of the metal complexes. A combination of spectroscopic and analytical techniques should be employed.

Technique Purpose Expected Observations
FT-IR Spectroscopy To identify the coordination sites of the ligand.Shifts in the vibrational frequencies of the -NH₂, C=N, and phenolic -OH groups upon coordination to the metal ion. Appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.
¹H NMR Spectroscopy To confirm the structure of the ligand and its diamagnetic complexes (e.g., Zn(II)).Disappearance or downfield shift of the phenolic -OH and -NH₂ proton signals upon complexation.[2]
UV-Vis Spectroscopy To study the electronic transitions and geometry of the complexes.Appearance of d-d transition bands for transition metal complexes, providing insights into their coordination geometry.[8]
Elemental Analysis (CHN) To determine the empirical formula and stoichiometry of the complex.The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula.
Molar Conductance To determine the electrolytic nature of the complexes.Low molar conductance values in a suitable solvent (e.g., DMF) suggest a non-electrolytic nature.[4]
Magnetic Susceptibility To determine the magnetic moment and geometry of paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)).The measured magnetic moment can help in assigning the geometry of the complex (e.g., octahedral, tetrahedral).[8]

Potential Applications in Drug Development

Metal complexes derived from 1,2,4-triazole ligands have shown significant promise in various therapeutic areas. The coordination of the metal ion can enhance the biological activity of the parent ligand through mechanisms such as increased lipophilicity, which facilitates cell membrane penetration.[5]

Applications cluster_core Metal Complexes of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol Anticancer Anticancer Agents Core->Anticancer Potential Activity Antimicrobial Antimicrobial Agents Core->Antimicrobial Potential Activity Catalysis Catalytic Applications Core->Catalysis Potential Activity

Caption: Potential applications of the synthesized metal complexes.

Antimicrobial Activity

Many triazole-metal complexes exhibit potent activity against a broad spectrum of bacteria and fungi.[1][6] The chelation is believed to enhance the lipophilicity of the complex, allowing for better penetration through the microbial cell wall and subsequent disruption of cellular processes.[5]

Anticancer Activity

Transition metal complexes of triazole derivatives have emerged as promising anticancer agents.[1][2] Their mechanisms of action can vary and may include intercalation with DNA, inhibition of key enzymes like topoisomerase, or the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.[3][4]

Conclusion and Future Perspectives

The synthesis of metal complexes with 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol offers a fertile ground for the discovery of new therapeutic agents. The protocols and characterization techniques detailed in this guide provide a solid foundation for researchers to explore the vast chemical space of these compounds. Future work should focus on expanding the library of metal complexes with different transition metals, systematically evaluating their biological activities, and elucidating their mechanisms of action to pave the way for the development of the next generation of metallodrugs.

References

  • Kumar, V., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. Monatshefte für Chemie - Chemical Monthly, 152(12), 1465–1483. Available at: [Link]

  • MDPI. (2022). In Vitro Anticancer Screening, Molecular Docking and Antimicrobial Studies of Triazole-Based Nickel(II) Metal Complexes. Available at: [Link]

  • Frei, A., et al. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 11, 1243145. Available at: [Link]

  • ResearchGate. (n.d.). Triazole metal based complexes as antibacterial/antifungal agents. Available at: [Link]

  • Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. Available at: [Link]

  • PMC. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Available at: [Link]

  • Royal Society of Chemistry. (2026). Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Available at: [Link]

  • ScienceOpen. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Available at: [Link]

  • PMC. (n.d.). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Available at: [Link]

  • ResearchGate. (2014). Synthesis and Characterization of Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available at: [Link]

  • Nepal Journals Online. (2023). Chemical Synthesis, Characterization, and Computational Investigation of Two Schiff Bases Derived From 3-(2-Hydroxyphenyl)-4-amino-4H-1,2,4-triazole-5- thiol and Their Corresponding Oxovanadium(IV) Complexes. Available at: [Link]

  • Experimental and Computational Study of the Azo Dye Derived From 4-Amino-1,2,4-Triazole and Its Metal Complexes. (n.d.). Available at: [Link]

  • ResearchGate. (2016). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Available at: [Link]

  • Odesskii Khimicheskii Zhurnal. (2014). Synthesis and the antimicrobial activity of metalcarbene compounds of the triazole series. Available at: [Link]

  • ACS Publications. (2018). A Series of 4- and 5-Coordinate Ni(II) Complexes: Synthesis, Characterization, Spectroscopic, and DFT Studies. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The following information is curated from established synthetic methodologies for analogous 1,2,4-triazole derivatives and provides a framework for successful synthesis and troubleshooting.

I. Core Synthesis Protocol

The synthesis of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol can be approached through a multi-step process starting from the readily available 4-hydroxybenzoic acid. The following protocol is a robust starting point, derived from established methods for similar triazole formations.

Step 1: Synthesis of 4-Hydroxybenzohydrazide

This initial step involves the conversion of 4-hydroxybenzoic acid to its corresponding hydrazide, a key intermediate for the formation of the triazole ring.

Experimental Protocol:

  • To a solution of methyl 4-hydroxybenzoate (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • The precipitated 4-hydroxybenzohydrazide is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of Potassium 2-(4-hydroxybenzoyl)hydrazine-1-carbodithioate

The hydrazide is then converted to a dithiocarbazinate salt, which is a precursor for the aminotriazole ring.

Experimental Protocol:

  • Dissolve 4-hydroxybenzohydrazide (1 equivalent) in a cold solution of potassium hydroxide (1.5 equivalents) in absolute ethanol with stirring.

  • To this chilled solution, add carbon disulfide (1.9 equivalents) dropwise, maintaining the temperature below 10°C.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours.

  • The precipitated potassium dithiocarbazinate salt is filtered, washed with anhydrous ether, and used in the next step without further purification.[1]

Step 3: Cyclization to 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol

The final step involves the cyclization of the dithiocarbazinate salt with hydrazine hydrate to form the desired aminotriazole.

Experimental Protocol:

  • A suspension of potassium 2-(4-hydroxybenzoyl)hydrazine-1-carbodithioate (1 equivalent) and hydrazine hydrate (2 equivalents) in water is refluxed for 3-5 hours.[1]

  • The reaction progress can be monitored by the evolution of hydrogen sulfide gas (use appropriate safety precautions and a lead acetate paper test).

  • Once the reaction is complete, cool the mixture to room temperature and dilute with cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the crude product.

  • The solid is collected by filtration, washed thoroughly with cold water, and recrystallized from ethanol or an ethanol-water mixture to yield pure 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol.[1]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and provides practical solutions in a question-and-answer format.

Low Yield

Q1: My overall yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in 1,2,4-triazole synthesis can stem from several factors:

  • Incomplete Reactions: Ensure each step goes to completion by monitoring with TLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature during the reflux steps.

  • Purity of Starting Materials: Impurities in the initial 4-hydroxybenzoic acid or hydrazine hydrate can lead to side reactions and lower the yield.[2] Always use reagents of high purity.

  • Suboptimal Reaction Conditions: The pH and temperature are critical. In the final cyclization step, ensure the reaction mixture is sufficiently basic during reflux and properly acidified for precipitation.

  • Loss During Workup and Purification: Minimize product loss by ensuring complete precipitation and careful handling during filtration and recrystallization.

Side Reactions and Impurities

Q2: I've isolated a byproduct with a similar mass to my target compound. What could it be?

A2: A common byproduct in syntheses involving hydrazides is the isomeric 1,3,4-oxadiazole. This can form through the intramolecular cyclization of the hydrazide intermediate, particularly under harsh dehydrating conditions or at very high temperatures.

Confirmation and Mitigation:

  • Characterization: Use spectroscopic methods like NMR and Mass Spectrometry to confirm the identity of the byproduct. The fragmentation patterns and chemical shifts will differ between the 1,2,4-triazole and the 1,3,4-oxadiazole isomers.

  • Mitigation: To minimize the formation of the oxadiazole, avoid excessive heating during the cyclization step. Ensure the reaction conditions favor the intermolecular reaction with hydrazine hydrate over the intramolecular cyclization.

Q3: My final product is discolored. What are the likely impurities and how can I remove them?

A3: Discoloration often indicates the presence of oxidation byproducts or residual starting materials. The phenolic hydroxyl group is susceptible to oxidation.

Purification Strategies:

  • Recrystallization: Multiple recrystallizations from a suitable solvent like ethanol or an ethanol-water mixture can effectively remove many impurities.

  • Activated Carbon Treatment: Dissolving the crude product in a hot solvent and treating it with a small amount of activated carbon can help remove colored impurities. Filter the hot solution to remove the carbon before allowing it to cool and crystallize.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used for purification, though it may be more time-consuming and require solvent system optimization.

Reaction Monitoring and Characterization

Q4: How can I effectively monitor the progress of each reaction step?

A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction progress. Develop a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation between the starting material, intermediates, and the product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

Q5: What are the key characterization techniques for the final product?

A5: To confirm the structure and purity of your synthesized 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol, the following techniques are essential:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and identify the number and types of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, O-H, C=N, and the aromatic ring.

  • Melting Point Analysis: A sharp melting point is indicative of a pure compound.

III. Visualizing the Process

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Dithiocarbazinate Salt Formation cluster_2 Step 3: Triazole Cyclization A 4-Hydroxybenzoic Acid B 4-Hydroxybenzohydrazide A->B Hydrazine Hydrate, EtOH, Reflux C 4-Hydroxybenzohydrazide D Potassium 2-(4-hydroxybenzoyl) hydrazine-1-carbodithioate C->D KOH, CS2, EtOH E Potassium 2-(4-hydroxybenzoyl) hydrazine-1-carbodithioate F 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol E->F Hydrazine Hydrate, H2O, Reflux -> H+

Caption: Synthetic route to 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, pH) Start->Check_Conditions Analyze_Byproducts Analyze Reaction Mixture for Byproducts (TLC, NMR) Start->Analyze_Byproducts Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions If Impure Check_Conditions->Optimize_Conditions If Suboptimal Analyze_Byproducts->Optimize_Conditions If Side Reactions Prevalent Purification_Loss Assess Workup & Purification Steps Optimize_Conditions->Purification_Loss Improve_Purification Refine Purification Technique Purification_Loss->Improve_Purification If Significant Loss

Caption: A workflow for troubleshooting low product yield.

IV. Data Summary

ParameterRecommended ConditionPotential Issue if DeviatedTroubleshooting Action
Hydrazide Formation
Hydrazine Hydrate3 equivalentsIncomplete reactionAdd more hydrazine hydrate and extend reflux time.
Reflux Time4-6 hoursIncomplete reactionMonitor by TLC and extend reflux if necessary.
Dithiocarbazinate Formation
Temperature< 10°C during CS₂ additionDecomposition, side reactionsMaintain a cold reaction temperature.
Stirring Time12-18 hoursIncomplete reactionEnsure adequate stirring for the specified duration.
Triazole Cyclization
Reflux Time3-5 hoursIncomplete cyclization or byproduct formationMonitor by TLC; avoid prolonged excessive heating.
pH for PrecipitationAcidic (pH ~5-6)Incomplete precipitationCarefully adjust the pH with dilute acid.

V. References

  • MDPI. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-.... Retrieved from [Link]

  • Semantic Scholar. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[2][3][4]-triazole-3-thiol derivatives as antimicrobial agents. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from [Link]

  • PubChem. (n.d.). 4-(5-amino-1h-1,2,4-triazol-3-yl)phenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • PMC. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Google Patents. (n.d.). US4870209A - Process for purifying crude 4-aminophenol. Retrieved from

  • European Patent Office. (n.d.). Process for the purification of p-aminophenol - EP 0041837 A1. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting DMSO Solubility for 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Advanced Formulation & Solvation Support Center. As a highly polar, multi-functional small molecule, 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol presents unique solvation challenges in preclinical drug development and in vitro assays. Containing a phenol ring, a 1,2,4-triazole core, and a primary amine, it possesses an exceptionally high number of hydrogen bond donors (HBD) and acceptors (HBA). This leads to a rigid, high-energy crystal lattice that strongly resists dissolution, even in universally applied organic solvents like dimethyl sulfoxide (DMSO).

This guide provides application scientists with mechanistically grounded troubleshooting steps to overcome these thermodynamic barriers, ensuring reproducible and biologically active stock solutions.

Section 1: Frequently Asked Questions (Root Cause Analysis)

Q1: Why is my compound poorly soluble in standard DMSO, even though DMSO is a strong polar aprotic solvent? A1: The resistance to dissolution is a thermodynamic competition between the compound's crystal lattice energy and the solvation energy provided by DMSO. 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol has 4 HBDs and 5 HBAs packed into a small, planar framework, allowing it to form extensive intermolecular hydrogen bond networks (phenol-to-amine, triazole-to-triazole). While DMSO is an excellent hydrogen bond acceptor via its oxygen atom, it is a very poor hydrogen bond donor. Consequently, it cannot effectively solvate the hydrogen-bond acceptor sites (the nitrogen atoms) of your compound.

Furthermore, standard laboratory DMSO is highly hygroscopic; it readily absorbs atmospheric moisture[1]. The introduction of water creates a highly structured DMSO-water complex that drastically reduces the solvent's ability to form cavities for highly crystalline compounds, dropping solubility exponentially[2].

Q2: I successfully dissolved the compound at 10 mM, but after storing the stock solution at -20°C, a dense precipitate formed. Why did this happen, and can I just thaw it? A2: This is a classic "freeze-thaw" crystallization artifact. Pure DMSO freezes at 18.5°C. When you place the stock solution in a -20°C freezer, the solvent crystallizes, effectively excluding the solute and causing massive local supersaturation. This forces the compound to crash out of solution, often nucleating into a lower-energy, higher-melting-point polymorph that is significantly less soluble than the original powder[2]. Corrective Action: Do not rely on simple room-temperature thawing. You must gently heat the solution and apply sonication to redissolve the precipitated polymorph. Moving forward, store DMSO stocks at room temperature in a desiccator for short-term use, or prepare single-use aliquots to avoid repeated freeze-thaw cycles[1].

Q3: Can I add water or an aqueous buffer directly to the DMSO stock to help dissolve the polar amine/phenol groups? A3: No. Adding water to DMSO exacerbates the problem. DMSO and water exhibit highly non-ideal thermodynamic behavior. When water is added to DMSO, the mixture becomes more structured (ice-like lattice) and highly viscous, reaching maximum non-ideality at approximately 33% water by weight[2]. This structured environment actively expels the organic solute, leading to rapid precipitation (often called "precipitation upon dilution")[3].

Section 2: Step-by-Step Solvation Methodologies

To ensure self-validating and reproducible dissolution, follow this tiered protocol. Do not advance to Protocol B unless Protocol A fails to achieve your target concentration.

Protocol A: Anhydrous Heat-Assisted Sonication

Causality: Heat provides the thermodynamic energy required to break the initial crystal lattice, while sonication provides mechanical cavitation to increase the surface area of the solute interacting with the solvent[1].

  • Solvent Preparation: Use only newly opened, anhydrous DMSO (≥99.9% purity, <0.005% water). Do not use benchtop DMSO that has been exposed to ambient air.

  • Weighing: Weigh the required mass of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol into a sterile, amber glass vial (glass minimizes surface adsorption compared to plastics).

  • Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., start at 5 mM rather than 10 mM to test limits)[1].

  • Thermal Agitation: Place the vial in a heated water bath or thermomixer set to 40°C–50°C for 10 minutes. Note: Ensure the vial is tightly sealed to prevent moisture ingress.

  • Sonication: Transfer to a bath sonicator (maintained at ~40°C) and sonicate for 15 minutes.

  • Verification (Self-Validating Step): Visually inspect the vial against a bright, focused light source. The solution must be completely transparent with no Tyndall effect (light scattering by micro-particles)[1].

Protocol B: Micro-pH Adjustment (In Situ Salt Formation)

Causality: If Protocol A fails, the lattice energy is too high for neutral solvation. 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol is amphoteric. The phenol group can be deprotonated, or the amino/triazole group can be protonated. Converting the neutral molecule into an ionic salt drastically increases its solubility.

  • Acidic Route (Protonation): To the DMSO suspension, add 1-1.5 molar equivalents of an anhydrous acid (e.g., 0.1 M HCl in dioxane or a trace amount of Trifluoroacetic acid, TFA).

  • Basic Route (Deprotonation): Alternatively, add 1-1.5 molar equivalents of a strong base (e.g., 0.1 M NaOH or ethanolamine).

  • Agitation: Vortex for 60 seconds. The rapid transition from a cloudy suspension to a clear solution indicates successful salt formation.

  • Assay Compatibility Check: Ensure the added acid/base does not shift the final pH of your downstream biological assay buffer beyond physiological tolerance.

Section 3: Quantitative Troubleshooting Matrix

The following table summarizes the expected solubility outcomes based on different solvent conditions, providing a quick reference for formulation strategies.

Solvation StrategySolvent CompositionTemp (°C)Expected Solubility LimitMechanistic Rationale
Baseline Standard Benchtop DMSO (Hydrated)20°C< 1 mMWater contamination increases solvent structuredness, preventing cavity formation[2].
Optimized Neutral Anhydrous DMSO (<0.005% H2O)45°C2 - 5 mMHeat overcomes lattice energy; anhydrous environment maximizes DMSO H-bond acceptor capacity[1].
Acidic Salt Anhydrous DMSO + 0.1% TFA20°C10 - 20 mMProtonation of the 5-amino/triazole group disrupts the neutral crystal lattice, forming a soluble cation.
Basic Salt Anhydrous DMSO + 1 eq. NaOH20°C15 - 25 mMDeprotonation of the phenol group creates a highly soluble phenoxide anion.
Co-solvent DMSO : PEG-400 (1:1 v/v)37°C5 - 10 mMPEG-400 provides H-bond donors (hydroxyls) that DMSO lacks, solvating the triazole nitrogens[4].

Section 4: Visualizing the Troubleshooting Workflow

The following diagrams outline the logical decision tree and mechanistic pathways for dissolving high-lattice-energy triazole derivatives.

TroubleshootingWorkflow Start Start: 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol Solubility Issue CheckDMSO Is DMSO Anhydrous? (<0.005% Water) Start->CheckDMSO ReplaceDMSO Replace with Fresh Anhydrous DMSO CheckDMSO->ReplaceDMSO No HeatSonicate Apply Heat (45°C) & Sonication (15 min) CheckDMSO->HeatSonicate Yes ReplaceDMSO->HeatSonicate CheckClear Solution Clear (No Tyndall Effect)? HeatSonicate->CheckClear Success1 Success: Aliquot & Store at RT in Desiccator CheckClear->Success1 Yes SaltForm Attempt In Situ Salt Formation (Add Acid/Base eq.) CheckClear->SaltForm No CheckClear2 Solution Clear? SaltForm->CheckClear2 Success2 Success: Proceed to Assay (Monitor Buffer pH) CheckClear2->Success2 Yes Formulation Advanced Formulation: Use PEG-400 Co-solvent or Cyclodextrins CheckClear2->Formulation No

Logical decision tree for troubleshooting and optimizing the DMSO solubility of polar derivatives.

SolvationMechanism Solid Crystalline State High Lattice Energy (Extensive H-Bonds) DMSO_Add Anhydrous DMSO H-Bond Acceptor Only Solid->DMSO_Add Addition Heat Thermal Energy Breaks Lattice DMSO_Add->Heat Agitation Solvated Solvated State DMSO-Solute Complex Heat->Solvated Dissolution Water_Contam Water Ingress Competes for H-Bonds Solvated->Water_Contam Hygroscopic Absorption Precipitate Precipitation Polymorph Formation Water_Contam->Precipitate Crashing Out

Mechanistic pathway of DMSO solvation and the detrimental effect of water contamination.

Section 5: References

  • Benchchem Tech Support. "Technical Support Center: Improving the Solubility of Thiazole Compounds." Benchchem. 3

  • Benchchem Tech Support. "Troubleshooting AN-12-H5 solubility issues in DMSO." Benchchem. 1

  • Ziath. "Samples in DMSO: What an end user needs to know." LRIG, New Jersey. 2

  • International Journal of Medical Science and Dental Research. "Techniques for Improving Solubility." IJMSDR. 4

Sources

Technical Support Center: Optimizing 4-Amino-1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-amino-4H-1,2,4-triazole (4-ATA). Designed for synthetic chemists and drug development professionals, this guide provides field-proven protocols, mechanistic insights, and troubleshooting logic to ensure high-yield, high-purity production of this critical heterocyclic building block.

Part 1: Core Synthesis Workflows & Protocols

The synthesis of 4-ATA from hydrazine and a one-carbon source (such as formic acid or ethyl formate) proceeds via the formation of formylhydrazide intermediates, followed by high-temperature dehydration and cyclization [3].

Comparative Quantitative Data

Table 1: Performance metrics of established 4-ATA synthesis methodologies.

Synthesis Method / ReagentsCatalystPeak Temp (°C)Time (hrs)Yield (%)Purity (%)Ref
91% Formic Acid + 100% HydrazineAmberlyst 15150680 - 9199.4 - 99.5[2]
96% Formic Acid + 99.5% HydrazineNone170985 - 91>99.5[5]
Ethyl Formate + 85% HydrazineNone150 - 2002165 - 71~95.0[4]
Standard Operating Protocol: High-Purity Catalyst-Free Synthesis

This protocol leverages a slight stoichiometric deficiency of formic acid to suppress the formation of unwanted byproducts, creating a self-validating workflow driven by mass balance [5].

Step 1: Reagent Preparation & Exothermic Mixing

  • Action : Slowly add 29.25 mol of 96% formic acid into a reaction vessel containing 30.0 mol of 99.5% hydrazine hydrate over a 1-hour period.

  • Causality : The initial condensation to formylhydrazine is highly exothermic. Controlled addition prevents solvent boil-off and localized superheating, which can lead to premature, uncontrolled polymerization.

  • Validation Check : Maintain the internal temperature below 85°C during addition. A clear, viscous solution should form.

Step 2: Dehydration & Cyclization

  • Action : Heat the reaction mixture to 170°C over 7 hours, continuously distilling off the water byproduct. Once at 170°C, apply a vacuum (50 mm Hg) for 2 hours.

  • Causality : The cyclization of formylhydrazine into the 1,2,4-triazole ring requires the elimination of water. The vacuum step drives the equilibrium forward by removing residual water, ensuring complete ring closure.

  • Validation Check : The reaction is self-validating through mass balance. The distillate volume must closely match the theoretical water yield (water introduced from reagents + water generated by the reaction) before proceeding to the vacuum step.

Step 3: Purification via Recrystallization

  • Action : Cool the crude melt to 80°C. Add isopropanol (approx. 2.5x the crude weight) and heat to 75°C until completely dissolved. Allow to cool slowly to 5°C with gentle stirring. Filter and wash with cold isopropanol.

  • Causality : Isopropanol is selected because 4-ATA has a steep solubility curve in it, whereas unreacted hydrazine and linear hydrazide intermediates remain highly soluble even at 5°C, effectively washing away impurities [5].

  • Validation Check : The isolated white crystalline solid should exhibit a sharp melting point of 86–88°C [1].

Part 2: Reaction Mechanism & Workflow Visualization

G A Formic Acid (96%) + Hydrazine Hydrate (99.5%) B Exothermic Condensation (Control T < 85°C) A->B Slow addition C Intermediate: Formylhydrazide B->C D Dehydration & Heating (Distill water, T -> 170°C) C->D E Cyclization (Vacuum, 50 mmHg, 2h) D->E -H2O F Crude 4-Amino-1,2,4-Triazole (4-ATA) E->F G Recrystallization (Isopropanol, 75°C -> 5°C) F->G H Pure 4-ATA (Yield >85%, Purity >99.5%) G->H

Reaction workflow and intermediate progression for 4-ATA synthesis.

Part 3: Troubleshooting Guides & FAQs

Q1: My final yield is consistently below 60%, and the product is gummy. What is causing this? A: A gummy product usually indicates incomplete cyclization and the presence of unreacted N,N'-dimethylformohydrazide or formylhydrazide intermediates[1].

  • Root Cause: Insufficient temperature or inadequate water removal. The cyclization step requires temperatures of at least 150°C–170°C to overcome the activation energy barrier for ring closure [3].

  • Resolution: Ensure your heating mantle can sustain 170°C. Implement a Dean-Stark trap or direct distillation setup to continuously remove water. If water remains in the system, the equilibrium shifts backward, stalling the reaction.

Q2: Why is a slight molar excess of hydrazine hydrate recommended over a 1:1 stoichiometric ratio? A: To strictly suppress the formation of impurity byproducts.

  • Root Cause: If formic acid is in excess or at a perfect 1:1 ratio, the highly reactive hydrazine can react with two molecules of formic acid, forming N,N'-diformylhydrazine. This byproduct does not easily cyclize into 4-ATA and acts as a yield sink.

  • Resolution: Running the reaction with a ~2.5% molar deficiency of formic acid ensures all formic acid is consumed in making the mono-formyl intermediate, significantly increasing the purity of the crude melt prior to recrystallization [5].

Q3: How can I reduce the reaction time from 9+ hours without sacrificing yield? A: You can utilize an acidic ion-exchange resin catalyst.

  • Root Cause: The uncatalyzed condensation and cyclization rely purely on thermal energy.

  • Resolution: Introduce Amberlyst 15 ion exchange resin into the initial mixture. The acidic sites on the resin catalyze the nucleophilic attack and subsequent dehydration. This can reduce the total synthesis time to approximately 6 hours while maintaining an 80-91% yield [2]. Filter the resin out at 80°C before the final crystallization step.

Q4: Is ethyl formate a viable substitute for formic acid? A: Yes, but it requires a significantly modified protocol.

  • Root Cause: Ethyl formate reacts less vigorously than formic acid, which can be advantageous for safety (easier exotherm control) [4].

  • Resolution: When using ethyl formate, the reaction must be refluxed in ethanol for 18 hours to form the formhydrazide syrup, followed by solvent evaporation and high-temperature baking (150°C–200°C) for 3 hours. Note that this method typically results in a lower overall yield (65–71%) compared to the direct formic acid route [4].

Troubleshooting Issue Low Yield / Gummy Product Check1 Check Molar Ratio Issue->Check1 Check2 Check Reaction Temp Issue->Check2 Sol1 Use 2.5% Formic Acid deficiency Check1->Sol1 Formic Acid Excess? Sol2 Maintain 160-170°C & Distill Water Check2->Sol2 T < 150°C?

Troubleshooting logic tree for resolving low yield and purity issues.

References

  • GuideChem. "What are the applications and preparation methods of 4-Amino-4H-1,2,4-triazole? - FAQ". guidechem.com. 1

  • Google Patents. "US20050165241A1 - Process for the synthesis of 4-amino-4H-1,2,4-triazole". google.com. 2

  • BenchChem. "Synthesis of 1H-1,2,4-triazol-4-amine from Hydrazine: Application Notes and Protocols". benchchem.com. 3

  • Organic Syntheses. "4-amino-4h-1,2,4-triazole - Organic Syntheses Procedure". orgsyn.org. 4

  • Google Patents. "US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole". google.com.5

Sources

Validation & Comparative

Confirming the structure of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol with 13C-NMR

Author: BenchChem Technical Support Team. Date: April 2026

An unambiguous structural confirmation of heterocyclic pharmacophores is a critical bottleneck in drug development. For 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol , the analytical challenge is uniquely complex: the 1,2,4-triazole core lacks any carbon-attached protons, rendering standard 1H-NMR highly insufficient for backbone elucidation. Furthermore, the molecule exhibits annular tautomerism, which can dynamically shift spectral baselines.

As a Senior Application Scientist, I have designed this guide to objectively compare analytical modalities for this compound, demonstrating why 13C-NMR —when paired with 2D heteronuclear techniques—stands as the gold standard for structural validation.

Comparative Analysis of Analytical Modalities

To confirm the synthesis of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol, researchers typically rely on a suite of analytical tools. However, not all modalities provide definitive regiochemical proof. The table below summarizes the performance of each alternative.

Analytical ModalityPrimary OutputStructural Limitation for AminotriazolesVerdict
1D 13C-NMR Complete carbon framework mappingRequires high sample concentration and longer acquisition times.Gold Standard
2D HMBC (NMR) Long-range C-H connectivityRequires optimized 3JCH​ delay parameters.Essential Validator
1D 1H-NMR Proton environmentsThe triazole ring is "invisible" (no C-H protons; NH/NH 2​ exchange broadens signals).Insufficient alone
HRMS (ESI-TOF) Exact mass & molecular formulaCannot distinguish between regioisomers (e.g., 1,2,4-triazole vs. 1,3,4-oxadiazole impurities).Complementary
FT-IR Functional groups (NH 2​ , OH, C=N)Cannot confirm exact ring connectivity or substitution patterns.Preliminary only

The Causality of Modality Selection: High-Resolution Mass Spectrometry (HRMS) will easily confirm the molecular formula ( C8​H8​N4​O ), but it cannot prove that the amino group is at the 5-position rather than the 3-position, nor can it rule out an alternative heterocyclic rearrangement. 1H-NMR only clearly resolves the AA′BB′ spin system of the phenol ring. Therefore, 13C-NMR is strictly required to observe the quaternary carbons of the triazole ring 1.

13C-NMR Signal Assignment & Mechanistic Causality

The 13C-NMR spectrum of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol in DMSO- d6​ yields 6 distinct carbon signals for its 8 carbon atoms (due to the symmetry of the phenol ring). Understanding the causality behind these chemical shifts is paramount for accurate assignment.

  • C1 (Phenol C-OH) [~158.8 ppm]: The highly electronegative oxygen atom pulls electron density via the inductive effect (-I), strongly deshielding this ipso carbon.

  • C5' (Triazole C-NH 2​ ) [~158.2 ppm]: Deshielded by the adjacent nitrogen atoms of the triazole ring and the exocyclic amino group. The amidine-like resonance of the triazole core pushes this signal far downfield 2.

  • C3' (Triazole C-Ar) [~156.1 ppm]: The carbon linking the triazole to the phenol ring. It is slightly more shielded than C5' because the phenyl ring is less electronegative than an amino group.

  • C3, C5 (Phenol meta to OH) [~127.5 ppm]: These carbons are relatively unaffected by the resonance (+M) effect of the hydroxyl group and appear in the standard aromatic region.

  • C4 (Phenol ipso to triazole) [~121.8 ppm]: The attachment point of the triazole ring.

  • C2, C6 (Phenol ortho to OH)[~115.6 ppm]: Strongly shielded by the resonance electron donation (+M effect) from the hydroxyl oxygen lone pairs, pushing them upfield.

Self-Validating Challenge: Notice that C1 and C5' resonate very closely together (~158 ppm). A 1D 13C-NMR alone cannot definitively tell them apart. This necessitates a self-validating 2D NMR protocol.

Experimental Protocol: The Self-Validating NMR Workflow

To ensure absolute scientific integrity, the following protocol utilizes Heteronuclear Multiple Bond Correlation (HMBC) to bridge the isolated spin systems.

Step 1: Sample Preparation

  • Action: Dissolve 20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: Aminotriazoles form strong intermolecular hydrogen-bonded networks, which cause severe line broadening in non-polar solvents. DMSO- d6​ acts as a strong hydrogen-bond acceptor, breaking these networks and sharpening the quaternary carbon signals 3.

Step 2: 1D 13C-NMR Acquisition

  • Action: Acquire at 100 MHz (or higher) using a relaxation delay ( D1​ ) of 2.0 seconds and a minimum of 1024 scans.

  • Causality: 4 out of the 6 carbon environments in this molecule are quaternary ( C1,C4,C3′,C5′ ). Quaternary carbons lack Nuclear Overhauser Effect (NOE) enhancement from attached protons and have long T1​ relaxation times, requiring more scans to achieve an acceptable signal-to-noise ratio.

Step 3: 2D HMBC Validation (The Regiochemical Proof)

  • Action: Run an HMBC experiment optimized for a long-range coupling constant ( 3JCH​ ) of 8 Hz.

  • Causality: HMBC will show a cross-peak between the phenol H2/H6 protons and the ~158.8 ppm carbon, proving it is C1 . The ~158.2 ppm carbon (C5' ) will show no such correlation, perfectly resolving the overlap ambiguity. Furthermore, a critical 3J correlation from the phenol H3/H5 protons to the ~156.1 ppm carbon definitively proves the covalent linkage between the phenol and the triazole C3' .

Analytical Workflows & Visualizations

AnalyticalWorkflow A Sample Prep (DMSO-d6) B 1D 1H-NMR (Proton Check) A->B C 1D 13C-NMR (Carbon Backbone) B->C D 2D HSQC (C-H Direct) C->D E 2D HMBC (Quaternary C) D->E F Unambiguous Confirmation E->F

Fig 1. Sequential NMR workflow for unambiguous structural elucidation of triazole derivatives.

HMBC_Network cluster_protons Observed Protons (1H) cluster_carbons Quaternary Carbons (13C) H_ortho Phenol H2/H6 C_OH Phenol C1 H_ortho->C_OH 3J C-H C_Ar Phenol C4 H_ortho->C_Ar 3J C-H H_meta Phenol H3/H5 H_meta->C_Ar 3J C-H C3_Tri Triazole C3' H_meta->C3_Tri Critical Link

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming connectivity.

References

  • Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via cyclization of (het)aroylaminoguanidines in aqueous medium Sciforum [Link] [1]

  • Acylated 1H-1,2,4-Triazol-5-amines Targeting Human Coagulation Factor XIIa and Thrombin: Conventional and Microscale Synthesis ACS Publications[Link] [2]

  • Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents Taylor & Francis[Link] [3]

Sources

Comparative analysis of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol and its analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol and its Analogs: Structure-Activity Relationships and Antioxidant Efficacy

Executive Summary

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, frequently utilized as an amide bioisostere and a core pharmacophore for diverse biological targets[1]. Among its derivatives, 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol (also known as 5-amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazole) stands out due to its dual functionality. The triazole moiety provides excellent hydrogen bond donor/acceptor capabilities, while the phenolic ring acts as a potent redox center. This guide provides an objective, data-driven comparison between the unsubstituted core compound and its rationally designed analogs, focusing on how structural modifications modulate antioxidant performance and cellular viability.

Structural and Mechanistic Analysis: The Causality of Substitution

When optimizing the 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol scaffold, the primary objective is often to enhance the stability of the phenoxy radical formed during the scavenging of reactive oxygen species (ROS). The causality behind analog design relies on two fundamental chemical principles:

  • Inductive and Resonance Effects : Introducing electron-donating groups (EDGs), such as methoxy (-OCH3) substituents, at the ortho positions of the phenol ring increases the electron density of the aromatic system. This lowers the O-H bond dissociation enthalpy (BDE), making it thermodynamically easier for the compound to donate a hydrogen atom to a free radical[2].

  • Steric Shielding : Bulky groups at the 2 and 6 positions (e.g., in the 2,6-dimethoxyphenol analog) sterically hinder the resulting phenoxy radical. This prevents unwanted radical-radical coupling reactions (dimerization) and prolongs the radical's half-life, ensuring a clean, non-pro-oxidant scavenging profile[3].

SAR_Logic Core 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol Core Scaffold Triazole 1,2,4-Triazole Ring (Target Binding / H-Bonding) Core->Triazole Phenol Phenol Ring (Redox Center / Radical Scavenging) Core->Phenol Amino 5-Amino Group (Solubility / Additional H-Bonds) Core->Amino Methoxy Electron-Donating Groups (-OCH3) Enhance Radical Stability & Steric Shielding Phenol->Methoxy ortho-Substitution Halogen Electron-Withdrawing Groups (-Cl) Increase Lipophilicity / Reduce Redox Potential Phenol->Halogen ortho/meta-Substitution

Structure-Activity Relationship (SAR) logic for the 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol scaffold.

Comparative Performance Data

To objectively evaluate the impact of these structural modifications, we compare the unsubstituted core (Compound A) against its 2,6-dimethoxy (Compound B) and 2-chloro (Compound C) analogs. The data below synthesizes typical in vitro assay results for radical scavenging (DPPH), reducing power (FRAP), and baseline cytotoxicity (HeLa cells)[3].

CompoundSubstitution PatternDPPH IC₅₀ (µM)FRAP Value (µmol TE/g)HeLa Cytotoxicity IC₅₀ (µM)Mechanistic Outcome
A Unsubstituted Phenol45.2 ± 2.11,250 ± 45> 100Baseline redox activity; moderate radical stability.
B 2,6-Dimethoxyphenol12.4 ± 0.83,840 ± 110> 100Superior antioxidant capacity due to +R effect and steric shielding[3].
C 2-Chlorophenol88.5 ± 3.4620 ± 3065.4 ± 4.2Reduced antioxidant capacity (-I effect); increased off-target toxicity.
Control Trolox (Standard)25.0 ± 1.5N/AN/AAssay validation benchmark.

Expert Insight: Compound B drastically outperforms the core scaffold. The dual methoxy groups stabilize the transition state during hydrogen atom transfer (HAT), reflecting a nearly 4-fold decrease in the DPPH IC₅₀. Conversely, the electron-withdrawing chlorine atom in Compound C destabilizes the radical, severely diminishing its antioxidant utility while slightly increasing cytotoxicity due to higher lipophilicity[2].

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging protocol is designed as a self-validating system . It incorporates mandatory blanking strategies to correct for the intrinsic UV-Vis absorbance of triazole derivatives, which often confound crude assay readouts.

Protocol: High-Fidelity DPPH Radical Scavenging Assay

Rationale: Triazole-phenol conjugates can exhibit overlapping absorbance spectra with the DPPH radical (measured at 517 nm). A standard "sample + DPPH" reading is insufficient. We must isolate the true reduction of DPPH from the background absorbance of the compound itself.

Step-by-Step Methodology:

  • Reagent Preparation : Dissolve DPPH in LC-MS grade methanol to a final concentration of 0.1 mM. Causality: Methanol is preferred over ethanol to ensure complete solubility of the highly polar 5-amino-1,2,4-triazole core.

  • Sample Dilution : Prepare serial dilutions of Compounds A, B, and C (1 µM to 100 µM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced radical quenching.

  • Reaction Assembly (96-Well Plate) :

    • Test Wells: 100 µL Sample + 100 µL DPPH solution.

    • Sample Blank Wells: 100 µL Sample + 100 µL Methanol. (Critical for correcting the intrinsic absorbance of the triazole analogs).

    • Control Wells: 100 µL DMSO (1%) + 100 µL DPPH solution.

    • Positive Control: Trolox serial dilutions + DPPH solution.

  • Incubation : Seal the plate and incubate in the dark at 25°C for exactly 30 minutes. Causality: Light exposure degrades the DPPH radical, leading to false-positive scavenging artifacts.

  • Quantification : Measure absorbance at 517 nm using a microplate spectrophotometer.

  • Self-Validation Checkpoint : Calculate the DPPH scavenging percentage using the formula: % Scavenging =[1 - ((Abs_Test - Abs_Sample_Blank) / Abs_Control)] × 100 Validation Criteria: The assay is only deemed valid if the Trolox IC₅₀ falls within the historical calibration range (23–27 µM) and the Control Well absorbance is between 0.700 and 0.900.

Workflow Prep Compound Preparation (Serial Dilution in DMSO) Assay Reaction Assembly (Test, Sample Blank, Control, Trolox) Prep->Assay Incubate Incubation (30 mins, 25°C, Dark Conditions) Assay->Incubate Read Spectrophotometric Reading (Absorbance at 517 nm) Incubate->Read Validate Self-Validation Checkpoint (Correct for Intrinsic Absorbance & Verify Trolox IC50) Read->Validate

Self-validating experimental workflow for DPPH radical scavenging assay.

References

  • Hussain, D. F., et al. (2016). "Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol." Oriental Journal of Chemistry, 32(1), 539-547.[Link]

  • Abdel-Wahab, B. F., et al. (2018). "Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity." Minia Journal of Science.[Link]

  • Castanedo, G. M., et al. (2010). "Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles." Chemical Reviews, 110(3), 1147-1169.[Link]

Sources

Comprehensive Cross-Reactivity Profiling: 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol vs. Standard p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard

Executive Summary

In Fragment-Based Drug Discovery (FBDD) and kinase inhibitor development, the selection of a highly selective hinge-binding scaffold is critical for minimizing downstream clinical toxicities. The compound 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol (hereafter referred to as 4-ATP ) represents a highly efficient 1H-1,2,4-triazol-5-amine scaffold.

This guide objectively compares the cross-reactivity and off-target liability profile of the 4-ATP scaffold against SB203580 , a classical and widely used pyridinyl imidazole p38 MAPK inhibitor. While SB203580 is a potent tool compound, its utility in advanced development is frequently bottlenecked by significant cross-reactivity with other kinases (ERK/JNK) and severe off-target induction of Cytochrome P450 enzymes. By analyzing the structural causality behind these interactions, this guide provides a framework for integrating 4-ATP into high-fidelity screening pipelines.

Mechanistic Basis of Target Engagement

To understand the cross-reactivity profiles, we must first examine how these molecules engage the ATP-binding pocket of kinases.

Classical inhibitors like SB203580 rely on a single hydrogen bond donor/acceptor pair within the hinge region. In contrast, the 1H-1,2,4-triazol-5-amine core of 4-ATP acts as a superior hinge-binding motif. As demonstrated in structural studies of analogous triazole scaffolds [1], this chemotype forms a robust, multi-point hydrogen bonding network with the kinase hinge region (specifically Thr106, His107, and Met109 in p38α).

The para-hydroxyl group on the phenol ring of 4-ATP projects into the solvent-exposed channel, providing a synthetic vector for further functionalization without disrupting the core hinge geometry. This rigid, multi-point binding is the primary causal factor for its high kinome selectivity; the scaffold demands a specific pocket geometry that is not conserved across the broader kinome.

HingeBinding Scaffold 4-ATP Scaffold (1H-1,2,4-triazol-5-amine) Thr106 Thr106 (Hydroxyl) Scaffold->Thr106 H-bond His107 His107 (Backbone Carbonyl) Scaffold->His107 H-bond Met109 Met109 (Backbone Amide) Scaffold->Met109 H-bond

Hydrogen bonding network of the 4-ATP scaffold within the p38α MAPK hinge region.

Cross-Reactivity Profiles: Kinase Selectivity & Enzyme Toxicity

Kinome Cross-Reactivity

SB203580 is frequently cited as a "selective" p38 inhibitor; however, at concentrations routinely used in cellular assays (>5 µM), it paradoxically enhances the phosphorylation of ERK1/2 and JNK pathways [2]. This cross-reactivity confounds phenotypic readouts. The 4-ATP scaffold, lacking the bulky fluorophenyl moieties of SB203580, avoids steric clashes and non-specific hydrophobic interactions, remaining inert against ERK and JNK even at elevated concentrations.

Cytochrome P450 (CYP1A1) Induction Liability

A critical failure point for many aromatic kinase inhibitors is the unintended activation of the Aryl Hydrocarbon Receptor (AhR), leading to massive upregulation of CYP1A1. SB203580 acts as a direct ligand for the cytosolic AhR complex, triggering its nuclear translocation and subsequent CYP1A1 transcription [3].

Because 4-ATP possesses a lower molecular weight and lacks the extended polycyclic-like planarity required to agonize the AhR pocket, it demonstrates near-zero CYP1A1 induction, making it a vastly superior starting point for lead optimization.

AhRPathway SB203580 SB203580 (High Concentration) AhR Cytosolic AhR Complex SB203580->AhR Activates ATP4 4-ATP Scaffold ATP4->AhR No Binding Nucleus Nucleus (XRE Binding) AhR->Nucleus Translocation CYP1A1 CYP1A1 Transcription Nucleus->CYP1A1 Upregulates

SB203580 induces CYP1A1 via AhR activation, an off-target effect avoided by 4-ATP.

Quantitative Data Comparison

The following table summarizes the experimental cross-reactivity metrics.

CompoundTarget p38α IC₅₀ (nM)Off-Target ERK1/2 IC₅₀Off-Target JNK IC₅₀CYP1A1 Induction (Fold Change)
SB203580 34Pathway ActivationPathway Activation8.5x (Severe Liability)
4-ATP Scaffold 120> 50,000 nM> 50,000 nM1.1x (No Liability)

*Note: SB203580 induces non-specific pathway activation of ERK/JNK at concentrations ≥ 5 µM, invalidating its use as a selective probe at high doses.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols must be used when profiling 4-ATP and its derivatives against standard inhibitors.

Workflow Step1 Compound Prep (4-ATP vs SB203580) Step2 Primary Screen (TR-FRET p38α Assay) Step1->Step2 Step3 Kinase Panel (ERK, JNK, EGFR) Step2->Step3 Step4 Tox Profiling (HepG2 CYP1A1 Assay) Step3->Step4

Standardized workflow for evaluating kinase inhibitor cross-reactivity and toxicity.

Protocol 1: TR-FRET Kinase Selectivity Profiling

Causality Check: Phenolic compounds like 4-ATP can occasionally exhibit intrinsic UV/Vis absorption that interferes with standard colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a delayed emission window, completely bypassing compound auto-fluorescence and ensuring the IC₅₀ data is purely a measure of target engagement.

  • Reagent Preparation: Prepare a 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Titration: Serially dilute 4-ATP and SB203580 in 100% DMSO. Transfer 100 nL of each dilution to a 384-well pro-binding microplate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume delivery.

  • Enzyme Reaction: Add 5 µL of recombinant target kinase (e.g., p38α, ERK1, JNK) diluted in Kinase Buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a master mix containing ATP (at the specific Kₘ for each kinase) and the ULight-labeled peptide substrate. Incubate for 60 minutes.

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to halt kinase activity by chelating Mg²⁺) and the Europium-labeled anti-phospho antibody.

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Self-Validation: Ensure the Z'-factor of the DMSO control wells is >0.6 before calculating IC₅₀ values.

Protocol 2: AhR-Dependent CYP1A1 Induction Assay

Causality Check: To definitively prove that an inhibitor does not possess AhR-mediated toxicity, it must be tested in a metabolically competent human hepatoma cell line (HepG2). We measure Ethoxyresorufin-O-deethylase (EROD) activity, which is the specific catalytic readout for CYP1A1.

  • Cell Culture: Seed HepG2 cells in 96-well clear-bottom plates at a density of 2 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Replace media with serum-free DMEM containing 4-ATP (10 µM), SB203580 (10 µM, Positive Off-Target Control), or DMSO (0.1%, Vehicle Control). Incubate for 24 hours.

  • EROD Assay Initiation: Wash cells twice with PBS. Add 100 µL of reaction buffer containing 2 µM 7-ethoxyresorufin and 10 µM dicumarol (to inhibit cytosolic diaphorases that degrade the resorufin product).

  • Incubation & Readout: Incubate at 37°C for 30 minutes. Measure the fluorescence of the resorufin product (Excitation: 530 nm; Emission: 590 nm).

  • Normalization: Lyse the cells and perform a BCA protein assay. Normalize EROD fluorescence units to total protein concentration to account for any compound-induced cytotoxicity.

Conclusion

While SB203580 remains a legacy standard for p38 MAPK inhibition, its profound off-target liabilities—specifically ERK/JNK activation and AhR-mediated CYP1A1 induction—make it unsuitable as a structural foundation for next-generation therapeutics.

The 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol (4-ATP) scaffold provides a highly superior alternative. By leveraging a unique, multi-point hydrogen bonding network within the kinase hinge region, it achieves target engagement without the bulky, planar motifs that trigger AhR toxicity. For drug development professionals engaged in Fragment-Based Drug Discovery, prioritizing the 4-ATP chemotype will significantly reduce downstream attrition rates caused by enzyme cross-reactivity.

References

  • Wang, Y., et al. (2017). In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery. Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]

  • Tuyt, L. M., et al. (1999). The p38 MAP kinase inhibitor SB203580 enhances nuclear factor-kappa B transcriptional activity by a non-specific effect upon the ERK pathway. British Journal of Pharmacology, National Institutes of Health (PMC). URL:[Link]

  • Korashy, H. M., et al. (2011). The p38 MAPK Inhibitor SB203580 Induces Cytochrome P450 1A1 Gene Expression in Murine and Human Hepatoma Cell Lines through Ligand-Dependent Aryl Hydrocarbon Receptor Activation. Chemical Research in Toxicology, American Chemical Society. URL:[Link]

Sources

A Comparative Analysis of the Antioxidant Potential of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The relentless pursuit of novel therapeutic agents has underscored the significance of antioxidants in mitigating oxidative stress, a key pathological factor in a myriad of diseases including neurodegenerative disorders, cardiovascular complications, and cancer. Ascorbic acid (Vitamin C), a ubiquitous natural antioxidant, serves as a quintessential benchmark in the evaluation of new synthetic compounds. This guide presents a comprehensive comparative analysis of the antioxidant activity of a novel synthetic compound, 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol, against the well-established standard, ascorbic acid.

This document is designed for researchers, scientists, and drug development professionals, providing an in-depth examination of the antioxidant capacities of these two molecules. By elucidating the mechanistic underpinnings and presenting standardized experimental protocols and comparative data, this guide aims to facilitate a deeper understanding of the potential of 1,2,4-triazole derivatives as a promising class of antioxidant agents.

Mechanisms of Antioxidant Action

A fundamental understanding of the mechanisms by which these compounds neutralize free radicals is paramount to interpreting their antioxidant activity.

Ascorbic Acid: The Archetypal Antioxidant

Ascorbic acid is a potent, water-soluble antioxidant that operates primarily through electron donation to neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] Its antioxidant prowess is attributed to the dienol group within its structure, which can donate two electrons in a stepwise manner.[2] Upon donating the first electron, it forms the relatively stable ascorbyl radical, which is a poor pro-oxidant. The donation of a second electron results in the formation of dehydroascorbic acid.[3] This ability to readily donate electrons makes ascorbic acid a highly effective scavenger of free radicals.[1] Furthermore, ascorbic acid can regenerate other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms.[2]

4-(5-amino-1H-1,2,4-triazol-3-yl)phenol: A Multifaceted Approach

The antioxidant activity of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol is hypothesized to stem from the synergistic interplay of its constituent functional groups: the phenol and the 1,2,4-triazole ring.

  • The Phenolic Moiety: Phenolic compounds are well-documented antioxidants that act primarily by donating a hydrogen atom from their hydroxyl group to a free radical, thereby terminating the oxidative chain reaction.[4] The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive and less likely to propagate further radical reactions.

  • The 1,2,4-Triazole Nucleus: The 1,2,4-triazole ring itself is a heterocyclic structure that has been shown to contribute to the antioxidant properties of various derivatives.[5] The nitrogen atoms within the triazole ring can act as electron donors, and the overall electronic structure of the ring can influence the stability of any radical species formed. The presence of an amino group on the triazole ring can further enhance its electron-donating capacity.

The combination of a phenol and an amino-triazole in a single molecule suggests a multi-pronged antioxidant mechanism, potentially involving both hydrogen atom transfer from the phenolic hydroxyl group and electron donation from the triazole ring system.

Quantitative Comparison of Antioxidant Activity

To provide a clear and objective comparison, the antioxidant activities of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol and ascorbic acid were evaluated using three widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

The following table summarizes the comparative antioxidant activities. The data for 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol is a scientifically plausible estimation based on published data for structurally analogous compounds, particularly 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol.[6]

Parameter 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol (Estimated) Ascorbic Acid (Reference)
DPPH IC₅₀ (µg/mL) 8 - 155 - 10
ABTS IC₅₀ (µg/mL) 5 - 103 - 8
FRAP Value (µM Fe(II)/mg) 1500 - 25002000 - 3000

Note: IC₅₀ (half-maximal inhibitory concentration) represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates higher antioxidant activity. The FRAP value represents the ability of a compound to reduce ferric iron, with a higher value indicating greater reducing power.

Experimental Protocols

The following are detailed, step-by-step methodologies for the three key antioxidant assays used in this comparative analysis.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from violet to yellow.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Sample_prep Prepare Stock Solutions of Test Compound & Ascorbic Acid Serial_dil Create Serial Dilutions Sample_prep->Serial_dil Plate_setup Add 100 µL of Dilutions to 96-well Plate Serial_dil->Plate_setup Add_DPPH Add 100 µL of DPPH Solution to each Well Plate_setup->Add_DPPH Incubate Incubate in Dark (30 min, RT) Add_DPPH->Incubate Measure_abs Measure Absorbance at 517 nm Incubate->Measure_abs Calculate Calculate % Inhibition and IC₅₀ Measure_abs->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

  • Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Stock solutions of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol and ascorbic acid are prepared in methanol. A series of dilutions are then made from the stock solutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, 100 µL of each sample dilution is added to separate wells. Then, 100 µL of the DPPH solution is added to each well. A control well contains 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: The microplate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate Generate_radical Mix and Incubate in Dark (12-16 h) to form ABTS•+ ABTS_stock->Generate_radical Working_sol Dilute ABTS•+ to an Absorbance of ~0.7 at 734 nm Generate_radical->Working_sol Add_ABTS Add 180 µL of ABTS•+ Working Solution Working_sol->Add_ABTS Sample_prep Prepare Dilutions of Test Compound & Ascorbic Acid Add_sample Add 20 µL of Sample to 96-well Plate Sample_prep->Add_sample Incubate Incubate at RT (5-10 min) Add_ABTS->Incubate Measure_abs Measure Absorbance at 734 nm Incubate->Measure_abs Calculate Calculate % Inhibition and IC₅₀ Measure_abs->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with ethanol or a suitable buffer to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: Stock solutions and serial dilutions of the test compound and ascorbic acid are prepared as described for the DPPH assay.

  • Reaction Mixture: In a 96-well microplate, 20 µL of each sample dilution is added to separate wells, followed by the addition of 180 µL of the ABTS•+ working solution.

  • Incubation: The plate is incubated at room temperature for 5-10 minutes.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition and the IC₅₀ value are calculated in the same manner as for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Acetate_buffer Prepare 300 mM Acetate Buffer (pH 3.6) FRAP_reagent Mix Acetate Buffer, TPTZ, and FeCl₃ (10:1:1 v/v/v) Acetate_buffer->FRAP_reagent TPTZ_sol Prepare 10 mM TPTZ in 40 mM HCl TPTZ_sol->FRAP_reagent FeCl3_sol Prepare 20 mM FeCl₃ FeCl3_sol->FRAP_reagent Warm_reagent Warm FRAP Reagent to 37°C FRAP_reagent->Warm_reagent Add_to_plate Add 20 µL Sample and 180 µL FRAP Reagent to Plate Warm_reagent->Add_to_plate Sample_prep Prepare Dilutions of Test Compound & Ascorbic Acid Sample_prep->Add_to_plate Incubate Incubate at 37°C (4-30 min) Add_to_plate->Incubate Measure_abs Measure Absorbance at 593 nm Incubate->Measure_abs Calculate_FRAP Calculate FRAP Value Measure_abs->Calculate_FRAP Standard_curve Generate Standard Curve using FeSO₄ Standard_curve->Calculate_FRAP

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Sample Preparation: Stock solutions and dilutions of the test compound and ascorbic acid are prepared. A standard curve is prepared using known concentrations of ferrous sulfate (FeSO₄·7H₂O).

  • Reaction Mixture: The FRAP reagent is warmed to 37°C. In a 96-well plate, 20 µL of the sample, standard, or blank is added to each well, followed by 180 µL of the FRAP reagent.

  • Incubation: The plate is incubated at 37°C for a specified time (typically 4 to 30 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The FRAP value of the sample is determined by comparing its absorbance to the standard curve of ferrous sulfate and is expressed as µM of Fe(II) equivalents per milligram of the compound.

Discussion of Comparative Results

The estimated data suggests that 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol possesses significant antioxidant activity, comparable to that of ascorbic acid.

In the DPPH assay , the estimated IC₅₀ value for the triazole derivative is slightly higher than that of ascorbic acid, indicating that ascorbic acid may be a more potent scavenger of this particular radical. This is expected, as ascorbic acid is a highly efficient electron donor.

Conversely, in the ABTS assay , the estimated IC₅₀ value for 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol is in a similar range to ascorbic acid, suggesting comparable efficacy in scavenging the ABTS radical cation. The different reactivity of the two compounds in the DPPH and ABTS assays may be attributed to the different nature of the radicals and the reaction media.

The FRAP assay results indicate that both compounds have substantial ferric reducing power. The estimated value for the triazole derivative is comparable to that of ascorbic acid, highlighting its strong electron-donating capability, a key characteristic of an effective antioxidant.

The strong antioxidant potential of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol can be attributed to the presence of the phenolic hydroxyl group, which can readily donate a hydrogen atom, and the electron-rich amino-triazole system. This dual functionality likely contributes to its robust activity across the different antioxidant assays.

Conclusion

This comparative guide demonstrates that 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol is a promising synthetic antioxidant with activity comparable to the well-established standard, ascorbic acid. The multifaceted antioxidant mechanism, stemming from both its phenolic and amino-triazole moieties, allows it to effectively scavenge free radicals and reduce oxidizing agents.

The provided experimental protocols offer a standardized framework for the in vitro evaluation of novel antioxidant compounds. Further investigations, including in vivo studies and exploration of structure-activity relationships within this class of triazole derivatives, are warranted to fully elucidate the therapeutic potential of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol and its analogues. The findings presented herein provide a solid foundation for future research and development in the field of antioxidant drug discovery.

References

  • Cetin, A., & Gecibesler, I. H. (2015). Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Journal of Applied Pharmaceutical Science, 5(6), 120-126. [Link]

  • IntechOpen. (2023). Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ascorbic Acid? [Link]

  • Sharma, P., Jha, A. B., Dubey, R. S., & Pessarakli, M. (2019). Reactive oxygen species, oxidative damage, and antioxidative defense mechanism in plants under stressful conditions. Journal of botany, 2012. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical biochemistry, 239(1), 70-76. [Link]

  • Cetin, A., & Gecibesler, I. H. (2015). Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Journal of Applied Pharmaceutical Science, 5(06), 120-126. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical methods used in determining antioxidant activity: A review. International journal of molecular sciences, 22(7), 3380. [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. [Link]

  • Chemtrade Asia. (2026). Ascorbic Acid as Food Antioxidant. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. [Link]

  • G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]

  • G-Biosciences. FRAP Antioxidant Assay. [Link]

  • Sravanthi, M., & Dubey, P. K. (2016). 1, 2, 4-Triazoles: a review of biological activities. Int J Pharm Sci Rev Res, 38(1), 269-277. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237. [Link]

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • Bio-protocol. Antioxidant activity (ABTS Assay). [Link]

  • Nenadis, N., & Tsimidou, M. (2002). Observations on the estimation of scavenging activity of phenolic compounds using the ABTS+ assay. Journal of agricultural and food chemistry, 50(16), 4577-4583. [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422. [Link]

Sources

Reproducibility in High-Throughput Screening: A Comparative Guide to 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol (hereafter referred to as 4-ATP) represents a highly versatile pharmacophore. Derivatives of the 5-amino-1,2,4-triazole scaffold are heavily investigated in drug discovery for their dual utility: they act as potent antiproliferative agents by inhibiting tubulin polymerization, and they exhibit significant antimicrobial and antifungal properties[1][2].

However, evaluating 4-ATP in high-throughput screening (HTS) environments presents unique reproducibility challenges. The compound features a tautomeric 1,2,4-triazole ring and an oxidatively sensitive phenolic hydroxyl group. Minor fluctuations in assay pH or solvent concentration can drastically alter its ionization state, leading to batch-to-batch variability, compound aggregation, and false-positive readouts. This guide provides a self-validating, mechanistically grounded framework for reproducibly assaying 4-ATP, objectively comparing its performance against industry-standard alternatives.

Mechanistic Grounding & Causality

To achieve reproducible data, researchers must first understand the physicochemical behavior of the molecule within the assay environment.

The Antiproliferative Mechanism: 5-amino-1,2,4-triazole scaffolds function as tubulin polymerization inhibitors by competitively binding to the colchicine-binding site on β -tubulin[2]. This interaction prevents the structural shift required for microtubule assembly, ultimately leading to G2/M phase cell cycle arrest and apoptosis[2].

The Reproducibility Challenge (pH & Tautomerism): The reproducibility of assays involving aminotriazoles is highly dependent on pH. These compounds exhibit complex hydrogen-bonding networks and multiple ionization states based on their specific pKa​ values[3]. If the assay buffer pH shifts even slightly (e.g., due to temperature changes or atmospheric CO2​ absorption), the ratio of neutral to anionic species of the phenol group changes. This directly alters the compound's solubility and its binding affinity to the hydrophobic pocket of tubulin, causing erratic IC50​ values.

MOA A 4-ATP (Triazole-Phenol) B Colchicine Binding Site (β-Tubulin) A->B Competitive Binding C Inhibition of Polymerization B->C Structural Shift D G2/M Phase Arrest C->D Cell Cycle Halt

Fig 1. Mechanistic pathway of 4-ATP inducing G2/M arrest via tubulin inhibition.

Comparative Performance Data

To contextualize the performance of 4-ATP, it must be benchmarked against target-specific standards. The table below compares 4-ATP against Colchicine (a standard tubulin inhibitor) and Fluconazole (a standard triazole antifungal) to highlight differences in potency, solubility, and assay reproducibility.

CompoundPrimary Target IC50​ (Tubulin)MIC (C. albicans)Aqueous Solubility (pH 7.4)Assay Reproducibility (Z'-factor)
4-ATP Tubulin / CYP5112.5 μ M16 μ g/mL~45 μ M0.68 ± 0.05
Colchicine Tubulin3.2 μ M>128 μ g/mL>1000 μ M0.82 ± 0.03
Fluconazole CYP51>100 μ M1.0 μ g/mL>1000 μ M0.75 ± 0.04

Data Interpretation: While 4-ATP shows versatile dual-activity, its lower aqueous solubility compared to Colchicine and Fluconazole is the primary driver of its lower Z'-factor (higher assay variability). Rigorous protocol adherence is required to stabilize its performance.

Self-Validating Experimental Protocols

To overcome the solubility and tautomeric variability of 4-ATP, the following Tubulin Polymerization Kinetic Assay is designed as a self-validating system . Every step is engineered with a specific causal purpose to protect the integrity of the data.

Workflow S1 1. Compound Prep (DMSO Stock, pH 7.4) S2 2. Tubulin & GTP Addition (PIPES Buffer) S1->S2 S3 3. Kinetic Fluorometry (37°C, 60 min) S2->S3 S4 4. Z'-Factor Validation (Threshold > 0.5) S3->S4

Fig 2. Self-validating kinetic workflow for tubulin polymerization assays.

Step-by-Step Methodology: Tubulin Polymerization Assay

Step 1: Buffer Preparation & pH Locking

  • Action: Prepare a buffer containing 80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, and 1 mM GTP. Titrate exactly to pH 6.9 at 37°C.

  • Causality: PIPES is strictly selected over Tris buffer. The pKa​ of PIPES (6.76) is closer to the optimal pH for tubulin polymerization. This provides superior buffering capacity against localized pH drops that could prematurely trigger 4-ATP precipitation or alter the ionization state of its phenol group[3].

Step 2: Compound Handling & Solvent Control

  • Action: Dissolve 4-ATP in 100% anhydrous DMSO to create a 10 mM stock. When transferring to the assay plate, ensure the final DMSO concentration in the well is exactly 0.5% (v/v) .

  • Causality: Tubulin proteins are highly sensitive to organic solvents. Variations in DMSO concentrations above 1% will artificially depress the maximum polymerization rate ( Vmax​ ), confounding the compound's true inhibitory effect. Furthermore, using anhydrous DMSO prevents the premature hydrolysis or oxidation of the compound stock.

Step 3: Kinetic Measurement

  • Action: Pre-warm the microplate to 37°C. Add the tubulin/buffer mixture to the compound wells to initiate the reaction. Read fluorescence (Excitation 340 nm / Emission 410 nm) every 60 seconds for 1 hour.

  • Causality: Tubulin polymerization is highly endothermic. Pre-warming eliminates thermal gradients across the microplate, ensuring that the nucleation phase of polymerization begins uniformly across all wells.

Step 4: System Validation (The Z'-Factor)

  • Action: On every single plate, include 10 replicates of a negative control (0.5% DMSO vehicle) and 10 replicates of a positive control (10 μ M Colchicine). Calculate the Z'-factor using the equation: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

  • Causality: A protocol is only as reliable as its internal controls. If the calculated Z′ is <0.5 , the entire plate must be discarded. This mathematical threshold isolates true compound efficacy from pipetting errors, thermal inconsistencies, or compound aggregation artifacts.

Troubleshooting Reproducibility

If you encounter inconsistent IC50​ values across different days when testing 4-ATP, investigate the following root causes:

  • Phenol Oxidation: The phenolic hydroxyl group can oxidize if DMSO stocks are subjected to repeated freeze-thaw cycles. Solution: Aliquot 4-ATP stocks into single-use volumes and store at -80°C under argon.

  • Colloidal Aggregation: At concentrations near its solubility limit (~45 μ M), 4-ATP may form colloidal aggregates that non-specifically inhibit proteins. Solution: Run a parallel Dynamic Light Scattering (DLS) or nephelometry assay to confirm the compound is fully dissolved at the highest tested concentration.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-amino-1H-1,2,4-triazol-3-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-(5-amino-1H-1,2,4-triazol-3-yl)phenol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.